Product packaging for Atorvastatin(1-)(Cat. No.:)

Atorvastatin(1-)

Cat. No.: B1256869
M. Wt: 557.6 g/mol
InChI Key: XUKUURHRXDUEBC-KAYWLYCHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atorvastatin(1-) is the anionic form of Atorvastatin, a well-characterized inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in the cholesterol biosynthetic pathway . As a research tool, Atorvastatin(1-) is invaluable for studying cellular cholesterol homeostasis, lipid metabolism, and the molecular mechanisms underlying cardiovascular diseases . Its inhibitory action not only reduces the synthesis of cholesterol and other sterols but also impacts the production of downstream isoprenoids, making it a key compound for investigating a wide range of cellular processes including signaling, proliferation, and inflammation . The parent compound, Atorvastatin, is a fully synthetic statin with a long half-life of approximately 14 hours, and it is known to be metabolized by cytochrome P450 3A4 (CYP3A4), which is an important consideration for drug interaction studies . This high-purity reagent is provided for non-clinical, in vitro research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H34FN2O5- B1256869 Atorvastatin(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H34FN2O5-

Molecular Weight

557.6 g/mol

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/p-1/t26-,27-/m1/s1

InChI Key

XUKUURHRXDUEBC-KAYWLYCHSA-M

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Pictograms

Irritant

Synonyms

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origin of Product

United States

Atorvastatin 1 Synthesis and Process Chemistry

Diverse Synthetic Routes to Atorvastatin(1-)

The synthesis of Atorvastatin (B1662188) has been a subject of intense research, leading to the development of various synthetic routes. These strategies are often centered around the construction of the central pyrrole (B145914) ring and the stereoselective installation of the chiral side chain. nih.govjchemrev.com

Convergent and Linear Synthetic Strategies for Atorvastatin(1-)

Both linear and convergent strategies have been employed in the synthesis of Atorvastatin.

Convergent Synthesis: To overcome the limitations of linear synthesis, more convergent approaches were developed. rsc.org A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined at a late stage. numberanalytics.comnih.gov This strategy offers several advantages, including:

Increased Flexibility: It allows for the easy modification of individual fragments, facilitating the synthesis of analogues for structure-activity relationship (SAR) studies. numberanalytics.com

Simplified Purification: The larger fragments are often easier to purify than the small intermediates in a linear synthesis.

A key example of a convergent strategy in Atorvastatin synthesis is the utilization of the Paal-Knorr pyrrole synthesis, where a pre-synthesized side-chain amine is condensed with a 1,4-diketone to form the pyrrole core. rsc.orgrsc.org This approach significantly improves the efficiency compared to earlier, more linear methods. rsc.org More recent developments have further refined convergent strategies, for instance, through the use of biocatalysis to create key chiral fragments that are then coupled. nih.gov

Synthetic Strategy Description Advantages Disadvantages
Linear Step-by-step construction of the molecule in a single sequence. numberanalytics.comConceptually simple.Low overall yield for long sequences. numberanalytics.com
Convergent Independent synthesis of fragments followed by late-stage coupling. numberanalytics.comnih.govHigher overall yields, increased flexibility for analogue synthesis. numberanalytics.comRequires more complex planning and fragment synthesis.

Multi-component Reactions in Atorvastatin(1-) Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, have emerged as a powerful tool in organic synthesis. acs.orgmdpi.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. nih.govacs.org

Several MCR-based approaches have been developed for the synthesis of Atorvastatin. These include:

Hantzsch Pyrrole Synthesis: A Hantzsch-type three-component reaction has been utilized to construct the atorvastatin lactone. scienceopen.comrsc.org This method, performed under high-speed vibration milling conditions, involves the reaction of a β-ketoamide, a chiral amine, and an α-haloketone. rsc.org

Ugi Reaction: A four-component Ugi reaction has been employed to synthesize a key amido acid intermediate, which is then converted to Atorvastatin. nih.govacs.org This MCR-based route has been shown to be highly convergent and efficient. nih.gov

Stetter/Paal-Knorr Sequence: A one-pot sequence combining a Stetter reaction and a Paal-Knorr pyrrole synthesis has also been reported as an alternative MCR-based strategy. nih.govacs.org

These MCR-based syntheses represent a significant advancement, often shortening the total number of synthetic steps and providing more environmentally friendly routes to this important pharmaceutical. nih.govmdpi.com

MCR Approach Key Reaction Reactants Overall Yield
Hantzsch-typeThree-component reaction4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, 1-(4-fluorophenyl)-2-iodo-2-phenylethanone rsc.org38% for atorvastatin lactone scienceopen.comrsc.org
Ugi-basedFour-component Ugi reactionp-fluorobenzaldehyde, a functionalized amine, a convertible isocyanide, and isobutyric acid nih.govNot explicitly stated for final product, but key intermediate in 87% yield. acs.org

Paal–Knorr Pyrrole Formation in Atorvastatin(1-) Synthesis

The Paal-Knorr pyrrole synthesis is a cornerstone of many industrial and laboratory-scale syntheses of Atorvastatin. nih.govrsc.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. rsc.org

In the context of Atorvastatin synthesis, the key components are:

1,4-Diketone: A highly substituted 1,4-diketone which forms the backbone of the pyrrole ring. rsc.orgbiomolther.org

Primary Amine: A chiral amine containing the pre-formed side chain with the correct stereochemistry. rsc.org

The reaction is typically catalyzed by an acid, such as pivalic acid, and often requires azeotropic removal of water to drive the reaction to completion. biomolther.orggoogle.com The slow rate of this condensation, due to the sterically hindered nature of the diketone, has been a subject of optimization studies. rsc.org It has been found that the addition of a tertiary amine can significantly enhance the reaction rate and yield. google.com The Paal-Knorr approach represents a highly convergent strategy, as the complex chiral side chain is prepared separately and then coupled in one of the final steps. rsc.orgrsc.org

Stereoselective and Asymmetric Approaches to Atorvastatin(1-)

The synthesis of the chiral side chain of Atorvastatin, which contains two stereocenters, is a critical aspect of its total synthesis. rsc.orgjchemrev.com Various stereoselective and asymmetric methods have been developed to control the stereochemistry of these centers.

Boron-Mediated Aldol (B89426) Reactions in Atorvastatin(1-) Stereocontrol

Boron-mediated aldol reactions have proven to be a powerful tool for the stereoselective synthesis of the side chain of Atorvastatin. researchgate.netnih.gov This methodology allows for a high degree of stereocontrol, enabling the formation of the desired 1,5-anti relationship between the hydroxyl groups in the side chain. researchgate.net

Organocatalytic Enantioselective Anhydride (B1165640) Desymmetrization for Atorvastatin(1-)

An alternative and efficient asymmetric approach to the Atorvastatin side chain involves the organocatalytic enantioselective desymmetrization of a cyclic anhydride. researchgate.netacs.org This strategy establishes the C(3) stereocenter of the side chain early in the synthesis. researchgate.net

The key transformation is the enantioselective alcoholysis of 3-(benzyloxy)-glutaric anhydride, catalyzed by a chiral organocatalyst. acs.orgthieme-connect.com The choice of solvent is crucial for achieving high enantioselectivity, with MTBE being superior to other common solvents. thieme-connect.com This desymmetrization step provides a chiral monoester which is then further elaborated to the full side chain without the need for cyanide reagents. researchgate.netacs.org This method represents a novel and practical route for the asymmetric synthesis of Atorvastatin. acs.org

Tandem Olefin Cross-Metathesis and Oxa-Michael Addition in Atorvastatin(1-) Synthesis

A notable advancement in the synthesis of Atorvastatin(1-) involves a tandem reaction sequence combining olefin cross-metathesis and an intramolecular oxa-Michael addition. researchgate.netoup.comresearchgate.net This strategy facilitates the stereocontrolled construction of the critical syn-3,5-dihydroxy carboxylic acid moiety of the molecule. researchgate.netoup.com The process can be initiated from readily available materials and proceeds through key transformations, including a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition, followed by a regioselective Baeyer–Villiger oxidation. researchgate.netoup.com This approach allows for the creation of syn-1,3-dioxane derivatives in good yields without the need to isolate intermediates. researchgate.net The use of microwave irradiation has been shown to significantly accelerate similar tandem cross-metathesis and aza-Michael reactions, reducing reaction times from days to minutes. organic-chemistry.org

Cyanide-Free Side Chain Elongation Strategies for Atorvastatin(1-)

Traditional syntheses of the Atorvastatin(1-) side chain often involved the use of cyanide, a highly toxic reagent. To address safety and environmental concerns, cyanide-free side chain elongation strategies have been developed. researchgate.netacs.orgdntb.gov.ua One such approach utilizes an organocatalytic enantioselective cyclic anhydride desymmetrization to establish the C(3) stereocenter, followed by a C5+C2 strategy for the cyanide-free assembly of the C7 side chain. researchgate.netacs.org Another method involves the biocatalytic synthesis of (R)-4-cyano-3-hydroxybutyrate, a key intermediate, using a halohydrin dehalogenase to replace a chloro substituent with a cyano group at neutral pH and ambient temperature. rsc.orgresearchgate.net This enzymatic approach avoids the direct use of hazardous cyanide gas.

Catalytic Asymmetric Aldol Reactions in Atorvastatin(1-) Synthesis

Catalytic asymmetric aldol reactions represent a powerful tool for constructing the chiral side chain of Atorvastatin(1-). thieme-connect.comnih.govresearchgate.net A streamlined synthesis has been developed based on a direct catalytic asymmetric aldol reaction of a thioamide with an aldehyde. thieme-connect.com This method allows for the efficient and enantioselective formation of a key intermediate. thieme-connect.comnih.gov The catalyst system can be designed for chemoselective activation, and the chiral ligand used in the reaction can often be recovered and reused, adding to the process's efficiency. nih.gov The use of deoxyribose-5-phosphate aldolase (B8822740) (DERA) in a one-pot tandem aldol reaction has also been reported for the enantioselective production of key statin intermediates, achieving high enantiomeric and diastereomeric excess. nih.govgoogle.com

Chiral Intermediates and Stereochemical Control in Atorvastatin(1-) Synthesis

The therapeutic efficacy of Atorvastatin(1-) is critically dependent on the specific stereochemistry of its dihydroxy acid side chain. jchemrev.com Achieving the correct (3R, 5R) configuration is a central challenge in its synthesis. Various strategies have been employed to control the stereochemistry, including the use of chiral precursors, asymmetric catalysis, and enzymatic resolutions. researchgate.netjchemrev.com

Key chiral intermediates in Atorvastatin(1-) synthesis include (S)-4-chloro-3-hydroxybutanoate and (R)-4-cyano-3-hydroxybutyrate. researchgate.netacs.org The synthesis of these intermediates with high enantiomeric purity is crucial. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ketoreductases) and halohydrin dehalogenases, have proven highly effective in producing these chiral building blocks with excellent enantioselectivity. researchgate.netjchemrev.comacs.org For instance, the reduction of ethyl-4-chloroacetoacetate using a ketoreductase can yield (S)-ethyl-4-chloro-3-hydroxybutyrate with over 99.5% enantiomeric excess. rsc.org

Characterization of Synthetic Intermediates of Atorvastatin(1-)

The synthesis of a complex molecule like Atorvastatin(1-) involves numerous intermediate compounds that must be carefully characterized to ensure the final product's purity and identity. A variety of analytical techniques are employed for this purpose.

Analytical Technique Application in Atorvastatin(1-) Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to determine the structure of intermediates, including the stereochemistry of chiral centers. 13C NMR can identify key functional groups like carbonyls. jetir.org
Mass Spectrometry (MS) Employed to determine the molecular weight of intermediates and to identify impurities. biomolther.org
High-Performance Liquid Chromatography (HPLC) A crucial technique for assessing the purity of intermediates and the final product, often with enantiomeric excess determination. biomolther.orgatlantis-press.com
X-Ray Powder Diffraction (XRPD) Used to characterize the crystalline form of solid intermediates and the final active pharmaceutical ingredient. acs.org

Green Chemistry Principles and Sustainable Atorvastatin(1-) Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. researchgate.net The synthesis of Atorvastatin(1-) has been a focus for the implementation of greener processes. psu.eduacs.org Key aspects include waste prevention, atom economy, the use of safer solvents, and the utilization of renewable feedstocks. psu.edunih.gov

Process Optimization and Scale-Up Methodologies for Atorvastatin(1-) Production

Transitioning a synthetic route from the laboratory to large-scale industrial production requires extensive process optimization and scale-up studies. biomolther.orgatlantis-press.com The goal is to develop a robust, efficient, and economically viable manufacturing process. biomolther.org

Scale-up of the crystallization process is critical for obtaining the desired crystalline form of Atorvastatin calcium with a consistent particle size. google.com This can involve the development of seeding strategies and the use of specialized equipment to control crystallization conditions on a large scale. google.com Design of Experiments (DoE) software is often used to systematically optimize formulation and process parameters. japsonline.com

Atorvastatin 1 Molecular Mechanisms and Biochemical Interactions

Structure-Activity Relationship (SAR) Studies of Atorvastatin(1-) and its Analogs

The efficacy of Atorvastatin(1-) is intrinsically linked to its molecular architecture. ijrpr.com Structure-activity relationship (SAR) studies have been pivotal in understanding how different components of the Atorvastatin(1-) molecule contribute to its potent inhibitory activity against HMG-CoA reductase.

The essential components of all statins, including Atorvastatin(1-), are a dihydroxyheptanoic acid unit and a ring system with various substituents. wikipedia.org The modified hydroxyglutaric acid component of the statin is structurally similar to the endogenous substrate HMG-CoA, allowing it to competitively bind to the active site of the HMG-CoA reductase enzyme. wikipedia.org All statins must possess the correct 3R,5R stereochemistry for optimal binding. wikipedia.org

Atorvastatin(1-) is classified as a Type II statin, characterized by a larger, more complex hydrophobic group compared to Type I statins. ijrpr.com Key structural features of Atorvastatin(1-) include:

Dihydroxyheptanoic acid moiety: This portion of the molecule mimics the natural substrate of HMG-CoA reductase, HMG-CoA, enabling it to bind effectively within the enzyme's active site. ijrpr.com

Fluorophenyl group: This group enhances the molecule's lipophilicity and interacts with hydrophobic residues in the enzyme's active site through van der Waals forces and pi-pi stacking. ijrpr.com This interaction is a hallmark of Type II statins and contributes to their enhanced binding affinity. stereoelectronics.org

Pyrrole (B145914) ring: This rigid structure provides stability to the molecule and contributes to its bioavailability. ijrpr.com

Amide group: The carbonyl group within the amide moiety of Atorvastatin(1-) provides an additional hydrogen-bonding locus, further strengthening its interaction with the enzyme. stereoelectronics.org

Studies on Atorvastatin(1-) analogs have provided further insights into its SAR. For instance, replacing the phenyl rings with bicyclo[1.1.1]pentane, a benzene (B151609) bioisostere, has been explored to improve physicochemical properties like solubility. researchgate.net The introduction of fluorine atoms or gem-difluoro groups in analogs has been shown to potentially improve inhibitory activity. nih.gov Investigations into various ester, thioester, and amide derivatives have revealed that susceptibility to hydrolysis by different carboxylesterases is influenced by the size and electronic properties of the acyl and alkoxy groups. tandfonline.comnih.gov

Molecular Basis of HMG-CoA Reductase Inhibition by Atorvastatin(1-)

The primary mechanism of action of Atorvastatin(1-) is the competitive inhibition of HMG-CoA reductase. stereoelectronics.orgwikipedia.org This interaction is a result of the structural mimicry between Atorvastatin(1-) and the natural substrate, HMG-CoA.

Competitive Inhibition Kinetics and Binding Site Analysis of Atorvastatin(1-)

Atorvastatin(1-) acts as a competitive inhibitor of HMG-CoA reductase, meaning it competes with the substrate, HMG-CoA, for binding to the enzyme's active site. stereoelectronics.orgwikipedia.orgwikipedia.org It exhibits a high binding affinity for HMG-CoA reductase, with reported IC50 values in the nanomolar range, such as 8 nM and 154 nM. apexbt.comabcam.com The inhibition constant (Ki) for Atorvastatin(1-) is also in the low nanomolar range, indicating a very strong binding to the enzyme. ijrpr.comrcsb.org

The binding of Atorvastatin(1-) occurs within the large cavity of the HMG-CoA reductase active site, which is located at the interface of two monomers of the enzyme. mdpi.com This active site can be divided into subsites for HMG, CoA, and the cofactor NADPH. mdpi.com Atorvastatin(1-) occupies a portion of the HMG-CoA binding site, effectively blocking the substrate's access. rcsb.orgbiorxiv.org

The binding is characterized by several key interactions:

The HMG-like moiety of Atorvastatin(1-) forms ionic and polar interactions with the enzyme. virginia.edu

The fluorophenyl group engages in dipolar and π-stacking interactions with Arg-590 of the enzyme. stereoelectronics.org

The carbonyl group of the amide provides an additional hydrogen-bonding site. stereoelectronics.org

Hydrophobic interactions play a significant role in stabilizing the enzyme-inhibitor complex. ijrpr.com

Thermodynamic studies have shown that at 25°C, the binding of Atorvastatin(1-) is predominantly driven by entropy changes, although the binding enthalpy still contributes significantly. acs.org

Conformational Dynamics of Atorvastatin(1-) within the HMG-CoA Reductase Active Site

The binding of Atorvastatin(1-) to HMG-CoA reductase induces a conformational change in the enzyme, a phenomenon known as "induced fit". stereoelectronics.org This is a key aspect of its potent inhibitory activity. When a statin binds, the enzyme alters its shape differently than when the natural substrate, HMG-CoA, binds. stereoelectronics.org This involves the movement of two C-terminal α-helices, whose flexibility is crucial for accommodating the inhibitor. stereoelectronics.org

This flexibility allows for the formation of a shallow hydrophobic binding region next to the active site. stereoelectronics.org Several catalytically important residues near the carboxyl terminus of the enzyme become disordered in the enzyme-statin complex. rcsb.org If these residues were not flexible, they would sterically hinder the binding of the statin. rcsb.orgbiorxiv.org Molecular dynamics simulations have confirmed that Atorvastatin(1-) maintains stable interactions within the enzyme's binding site over time, suggesting a low probability of displacement. ijrpr.com

Pleiotropic Effects of Atorvastatin(1-) at the Cellular and Molecular Level

Beyond its primary role in inhibiting cholesterol synthesis, Atorvastatin(1-) exhibits a range of "pleiotropic" effects that are independent of its lipid-lowering action. These effects are largely attributed to the inhibition of the mevalonate (B85504) pathway, which is responsible for the synthesis of various important non-sterol isoprenoid compounds. pnas.orgcsic.es

Modulation of Isoprenoid Synthesis and Protein Prenylation by Atorvastatin(1-)

By inhibiting HMG-CoA reductase, Atorvastatin(1-) reduces the production of mevalonate and, consequently, downstream isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pnas.orgcsic.esvestreviken.no These isoprenoid intermediates are crucial for a post-translational modification process called protein prenylation. pnas.orgnih.gov

Protein prenylation involves the attachment of farnesyl or geranylgeranyl groups to specific cysteine residues at the C-terminus of proteins, a process catalyzed by farnesyltransferase and geranylgeranyltransferases. pnas.org This lipid modification is essential for the proper membrane localization and function of many signaling proteins, including small GTP-binding proteins. nih.govnih.gov

Studies have shown that the effects of Atorvastatin(1-) on certain cellular processes can be reversed by the addition of mevalonate or GGPP, but not by FPP or cholesterol, indicating the critical role of GGPP depletion in these effects. nih.govscispace.com For example, Atorvastatin(1-)'s inhibition of angiotensin-converting enzyme (ACE) induction in macrophages was reversed by co-treatment with FPP. nih.gov

Regulation of Small GTP-Binding Proteins (Rho, Rac) by Atorvastatin(1-)

A major consequence of reduced isoprenoid synthesis by Atorvastatin(1-) is the altered function of small GTP-binding proteins, particularly those of the Rho and Rac families. termedia.pl These proteins are key regulators of numerous cellular processes, including cytoskeleton organization, cell proliferation, and gene expression.

The membrane translocation and activity of Rho and Rac proteins are dependent on their prenylation, primarily geranylgeranylation. jci.org By inhibiting the synthesis of GGPP, Atorvastatin(1-) prevents the prenylation of Rho and Rac, leading to their reduced membrane association and subsequent inhibition of their downstream signaling pathways. termedia.ploup.com

For instance, treatment with Atorvastatin(1-) has been shown to decrease the activity of RhoA and Rac1 in cardiomyocytes. oup.com In endothelial cells, Atorvastatin(1-) inhibits Rho function, which in turn upregulates endothelial nitric oxide synthase (eNOS) expression. ahajournals.org However, the regulation is complex, as some studies have reported that statin treatment can also lead to an increase in Rac1 activation by disrupting its inhibitory complex with Rho GDP dissociation inhibitor (Rho-GDI). mdpi.comahajournals.org Furthermore, Atorvastatin(1-) has been shown to upregulate the expression of SmgGDS, a protein that facilitates the degradation of Rac1. nih.gov

Impact on Endothelial Nitric Oxide Synthase (eNOS) Expression and Activity by Atorvastatin(1-)

Atorvastatin(1-) has been shown to exert significant effects on the expression and activity of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health. Research indicates that atorvastatin (B1662188) can upregulate eNOS expression in various cell types, including thrombocytes and aortic endothelial cells. ahajournals.orgjpp.krakow.pl This upregulation is not merely a consequence of its cholesterol-lowering properties but involves distinct molecular pathways. ahajournals.orgportlandpress.com

One of the primary mechanisms by which atorvastatin enhances eNOS expression is through the inhibition of Rho GTPase activity. ahajournals.org Rho, a small GTP-binding protein, is known to negatively regulate the stability of eNOS mRNA. By inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential molecule for Rho's function, atorvastatin effectively reduces Rho activity. ahajournals.org This leads to increased eNOS mRNA stability and subsequent upregulation of eNOS protein expression. ahajournals.org In vivo studies have confirmed that atorvastatin treatment significantly inhibits Rho activity in the vessel wall, providing a clear link between the drug and eNOS upregulation. ahajournals.org

Furthermore, atorvastatin's influence on eNOS is also mediated through the Akt/NF-κB pathway. ahajournals.org It has been observed to increase the phosphorylation of Akt, a protein kinase that plays a crucial role in cell signaling, leading to the activation of NF-κB and subsequent upregulation of neuronal NOS (nNOS), another isoform of nitric oxide synthase. ahajournals.org Additionally, atorvastatin has been found to increase the expression of endoglin, a transforming growth factor-β (TGF-β) co-receptor, which in turn can regulate eNOS expression and activity through the Smad2 signaling pathway. jpp.krakow.pl

The functional consequence of this increased eNOS expression and activity is improved endothelial function. portlandpress.comnih.govnih.govscirp.org Studies have demonstrated that atorvastatin treatment restores endothelium-dependent vasodilation in smokers and patients with metabolic syndrome, an effect that is independent of changes in LDL cholesterol levels. portlandpress.comnih.govscirp.org This improvement in endothelial function is crucial for preventing cardiovascular events. nih.gov

Table 1: Impact of Atorvastatin(1-) on eNOS and Related Pathways

Target/Pathway Effect of Atorvastatin(1-) Mechanism References
eNOS Expression Upregulation Inhibition of Rho GTPase activity, increased mRNA stability ahajournals.org
eNOS Activity Increased Enhanced NO bioavailability, reduced scavenging by ROS nih.gov
Rho GTPase Activity Inhibition Inhibition of GGPP synthesis ahajournals.org
Akt/NF-κB Pathway Activation Increased Akt phosphorylation ahajournals.org
Endoglin Expression Upregulation Modulation of TGF-β signaling jpp.krakow.pl
Endothelial Function Improvement Enhanced endothelium-dependent vasodilation portlandpress.comnih.govnih.govscirp.org

Atorvastatin(1-) Influences on Cellular Oxidative Stress Pathways

Atorvastatin(1-) demonstrates significant antioxidant properties by modulating various cellular oxidative stress pathways. A key mechanism is the reduction of reactive oxygen species (ROS) production. ahajournals.org This is achieved in part by downregulating the expression of essential subunits of NAD(P)H oxidase, a major source of vascular ROS. ahajournals.org Specifically, atorvastatin has been shown to decrease the mRNA expression of the nox1 subunit. ahajournals.org

Furthermore, atorvastatin inhibits the membrane translocation of Rac1 GTPase, a critical step for the activation of NAD(P)H oxidase. ahajournals.orgahajournals.org This inhibition of Rac1 translocation from the cytosol to the cell membrane has been observed both in vitro in cultured vascular smooth muscle cells and in vivo in the vasculature of spontaneously hypertensive rats. ahajournals.org

In addition to suppressing ROS generation, atorvastatin also enhances the cellular antioxidant defense system. It has been found to upregulate the expression and activity of catalase, an important enzyme that catalyzes the decomposition of hydrogen peroxide. ahajournals.org This upregulation occurs at both the mRNA and protein levels. ahajournals.org The antioxidant effects of atorvastatin, including the reduction of ROS production and the upregulation of catalase, are reversed by the addition of mevalonate, indicating that these effects are dependent on the inhibition of the HMG-CoA reductase pathway. ahajournals.org

Clinical and preclinical studies have consistently shown that atorvastatin reduces markers of oxidative stress. For instance, treatment with atorvastatin has been shown to decrease urinary isoprostanes and serum levels of soluble NOX2-derived peptide (sNOX2-dp), indicating a rapid antioxidant effect. ahajournals.org It also increases the levels of antioxidant enzymes like glutathione (B108866) (GSH) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. scirp.org In hypercholesterolemic models, atorvastatin treatment has been associated with a decrease in thiobarbituric acid reactive substances (TBARS) and an increase in paraoxonase activity, an enzyme that protects against LDL oxidation. nih.gov By activating the Nrf2 signaling pathway, atorvastatin can also regulate antioxidant enzymes to protect tissues from oxidative damage. amegroups.org

Table 2: Atorvastatin(1-)'s Influence on Oxidative Stress Markers

Marker Effect of Atorvastatin(1-) Study Context References
Reactive Oxygen Species (ROS) Reduction Angiotensin II-induced ROS production in vascular smooth muscle cells ahajournals.org
NAD(P)H Oxidase (nox1 subunit) Downregulation Cultured rat aortic vascular smooth muscle cells ahajournals.org
Rac1 GTPase Translocation Inhibition In vitro and in vivo models ahajournals.orgahajournals.org
Catalase Expression and Activity Upregulation Cultured rat aortic vascular smooth muscle cells and in vivo ahajournals.org
Urinary Isoprostanes Reduction Acute administration in human subjects ahajournals.org
Serum sNOX2-dp Reduction Acute administration in human subjects ahajournals.org
Glutathione (GSH) Increase Type 2 diabetic patients scirp.org
Malondialdehyde (MDA) Decrease Type 2 diabetic patients scirp.org
Thiobarbituric Acid Reactive Substances (TBARS) Decrease Hypercholesterolemic rabbits nih.gov
Paraoxonase Activity Increase Hypercholesterolemic rabbits nih.gov
Nrf2 Signaling Pathway Activation Mouse model of brain ischemia amegroups.org

Cellular Anti-Inflammatory Mechanisms Attributed to Atorvastatin(1-)

Atorvastatin(1-) exhibits potent anti-inflammatory effects through various cellular mechanisms, independent of its lipid-lowering properties. frontiersin.orgnih.gov A key aspect of its anti-inflammatory action is the modulation of cytokine production and signaling pathways. frontiersin.orgircmj.com

Atorvastatin has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). frontiersin.orgircmj.com This inhibition is observed in various cell types, including macrophages stimulated with lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL). frontiersin.org The reduction in these cytokines is significant, as they play a central role in the inflammatory cascade associated with conditions like atherosclerosis. frontiersin.org

The molecular mechanisms underlying these anti-inflammatory effects involve the inhibition of key signaling pathways. Atorvastatin can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of IL-1β and IL-18. frontiersin.org This inhibition of the NLRP3 inflammasome is linked to the induction of autophagy by atorvastatin. frontiersin.org Furthermore, atorvastatin has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and the expression of cyclooxygenase-2 (COX-2) in macrophages. frontiersin.org It also attenuates the activation of transcription factors like NF-κB and STAT-1, which are crucial for the expression of inflammatory genes. nih.gov

Table 3: Anti-Inflammatory Effects of Atorvastatin(1-)

Target/Marker Effect of Atorvastatin(1-) Cell/Model System References
IL-1β Secretion Inhibition Macrophages frontiersin.org
TNF-α Secretion Inhibition Macrophages frontiersin.org
IL-6 Secretion Inhibition Adipocytes consensus.app
NLRP3 Inflammasome Inhibition Macrophages frontiersin.org
ERK Phosphorylation Inhibition Macrophages frontiersin.org
NF-κB Activation Inhibition Endothelial cells, smooth muscle cells nih.govnih.gov
STAT-1 Activation Inhibition Endothelial cells nih.gov
C-reactive protein (CRP) Reduction Patients with acute coronary syndromes ahajournals.orgnih.gov
Serum Amyloid A (SAA) Reduction Patients with acute coronary syndromes ahajournals.org

Effects on Cellular Apoptosis and Proliferation by Atorvastatin(1-)

Atorvastatin(1-) has demonstrated complex and context-dependent effects on cellular apoptosis (programmed cell death) and proliferation. Its impact varies depending on the cell type and the concentration of the drug.

In several cancer cell lines, atorvastatin has been shown to inhibit proliferation and induce apoptosis. e-century.usamegroups.org For instance, in ovarian and pancreatic cancer cells, atorvastatin treatment leads to a dose-dependent inhibition of cell growth. e-century.usamegroups.org This anti-proliferative effect is associated with the induction of apoptosis, cell cycle arrest at the G1 or G2 phase, and the modulation of key signaling pathways such as the AKT/mTOR and MAPK pathways. e-century.usamegroups.org In activated hepatic stellate cells, atorvastatin induces apoptosis through a caspase-9-dependent mitochondrial pathway. nih.gov

Conversely, in other cell types, such as vascular endothelial cells, low concentrations of atorvastatin have been reported to have a protective effect, inhibiting apoptosis. spandidos-publications.com However, at higher concentrations, atorvastatin can promote apoptosis and suppress the viability of these cells. spandidos-publications.com This dose-dependent effect highlights the importance of the cellular context in determining the outcome of atorvastatin treatment. In a rat model of post-myocardial infarction heart failure, atorvastatin treatment was found to decrease myocardial cell apoptosis by downregulating the endoplasmic reticulum stress response. medsci.org

The induction of apoptosis by atorvastatin in cancer cells often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmdpi.com Studies have shown that atorvastatin can increase the expression of cleaved PARP and decrease the levels of procaspase-3, indicating the activation of the caspase cascade. mdpi.com

Table 4: Effects of Atorvastatin(1-) on Apoptosis and Proliferation

Cell Type Effect Mechanism References
Ovarian Cancer Cells Inhibition of proliferation, induction of apoptosis Inhibition of AKT/mTOR, activation of MAPK pathways e-century.us
Pancreatic Cancer Cells Inhibition of proliferation, induction of apoptosis G1-phase cell cycle arrest amegroups.org
Activated Hepatic Stellate Cells Induction of apoptosis Caspase-9-dependent mitochondrial pathway nih.gov
Human Bladder Cancer Cells Induction of apoptosis Potentiated by autophagy inhibition mdpi.com
Vascular Endothelial Cells Inhibition of apoptosis (low concentrations) Protective effect spandidos-publications.com
Vascular Endothelial Cells Induction of apoptosis (high concentrations) Suppression of viability spandidos-publications.com
Myocardial Cells Decrease in apoptosis Downregulation of endoplasmic reticulum stress response medsci.org

Modulation of microRNA Expression by Atorvastatin(1-)

Atorvastatin(1-) has been shown to modulate the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. This modulation of miRNA expression represents another layer of its complex molecular mechanism of action.

In studies using HepG2 cells, a human liver cancer cell line, atorvastatin treatment has been found to upregulate the expression of several miRNAs, including miR-129, miR-143, miR-205, miR-381, and miR-495. sci-hub.senih.gov Conversely, it has been shown to downregulate the expression of miR-29b and miR-33a in the same cell line. sci-hub.senih.gov These changes in miRNA expression are significant as these miRNAs are predicted to target genes involved in lipid metabolism, lipogenesis, and inflammation. sci-hub.senih.gov

In a clinical setting, treatment of hypercholesterolemic patients with atorvastatin resulted in increased expression of hsa-miR-17-5p and decreased expression of hsa-miR-20a-5p and hsa-miR-106a-5p in peripheral blood leukocyte cells. mdpi.com The repression of hsa-miR-20a-5p was shown to increase the expression of the LDL receptor (LDLR) gene and protein, providing a potential mechanism for the lipid-lowering effect of atorvastatin. mdpi.com

Furthermore, in human umbilical vein endothelial cells (HUVECs), atorvastatin has been found to mediate the expression of miR-221 and miR-222, which in turn increases the expression of the NOS3 gene and enhances eNOS function. nih.gov In hematological malignancies, atorvastatin treatment led to significant changes in the expression of a panel of oncogenic miRNAs, with several tumor-suppressor miRNAs being upregulated. mdpi.comnih.gov

The modulation of miRNA expression by atorvastatin highlights its ability to influence a wide range of cellular processes by fine-tuning the expression of multiple target genes.

Table 5: Atorvastatin(1-)-Mediated Modulation of microRNA Expression

microRNA Effect of Atorvastatin(1-) Cell/Tissue Type Potential Functional Consequence References
miR-129, miR-143, miR-205, miR-381, miR-495 Upregulation HepG2 cells Modulation of lipogenesis and lipid metabolism sci-hub.senih.gov
miR-29b, miR-33a Downregulation HepG2 cells Modulation of lipogenesis and lipid metabolism sci-hub.senih.gov
hsa-miR-17-5p Upregulation Hypercholesterolemic patients (leukocytes) - mdpi.com
hsa-miR-20a-5p Downregulation Hypercholesterolemic patients (leukocytes), HepG2 cells Increased LDLR expression mdpi.com
hsa-miR-106a-5p Downregulation Hypercholesterolemic patients (leukocytes) - mdpi.com
miR-221, miR-222 Modulation Human umbilical vein endothelial cells (HUVECs) Increased NOS3 gene expression and eNOS function nih.gov
Oncogenic miRNAs (various) Modulation Hematological malignancies Upregulation of tumor suppressor miRNAs mdpi.comnih.gov

Table of Compound Names

Compound Name
Atorvastatin(1-)
Geranylgeranyl pyrophosphate
Nitric oxide
Interleukin-1β
Tumor Necrosis Factor-alpha
Interleukin-6
Lipopolysaccharide
Oxidized low-density lipoprotein
Cyclooxygenase-2
C-reactive protein
Serum amyloid A
Malondialdehyde
Glutathione

Mechanistic Pharmacokinetics of Atorvastatin 1 Pre Clinical Focus

Atorvastatin(1-) Metabolism Pathways and Enzymes

Role of Cytochrome P450 Enzymes (CYP3A4, CYP3A5) in Atorvastatin(1-) Biotransformation

The initial and major metabolic pathway for Atorvastatin(1-) is oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govnih.govnih.gov CYP3A5 also contributes to this process, although to a lesser extent. nih.govmdpi.comcore.ac.uk In vitro studies have shown that CYP3A4 is responsible for approximately 85% of Atorvastatin(1-) metabolism, while CYP3A5 accounts for the remaining 15%. core.ac.ukresearchgate.net This enzymatic action results in the formation of hydroxylated metabolites. nih.govmdpi.com

The intrinsic clearance rates for the formation of the primary hydroxylated metabolites, para-hydroxy Atorvastatin(1-) and ortho-hydroxy Atorvastatin(1-), are significantly higher with CYP3A4 compared to CYP3A5. nih.gov Specifically, the intrinsic clearance for the formation of para-hydroxy Atorvastatin(1-) by CYP3A4 is 2.4-fold higher, and for ortho-hydroxy Atorvastatin(1-), it is 5.0-fold higher than with CYP3A5. nih.gov This highlights the dominant role of CYP3A4 in the biotransformation of Atorvastatin(1-). nih.gov

The metabolism of Atorvastatin(1-) by CYP3A4 and CYP3A5 occurs in both the intestine and the liver. mdpi.com This extensive first-pass metabolism in the gut wall and liver contributes to the low systemic bioavailability of the parent compound. nih.govdrugbank.com

Glucuronidation Pathways of Atorvastatin(1-) and its Metabolites

Glucuronidation represents another significant pathway in the metabolism of Atorvastatin(1-) and its hydroxylated metabolites. nih.govmdpi.com This Phase II metabolic process involves the conjugation of the drug or its metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov This process increases the water solubility of the compounds, facilitating their elimination. researchgate.net

Several UGT isoforms are involved in the glucuronidation of Atorvastatin(1-), including UGT1A1, UGT1A3, and UGT2B7. mdpi.compharmgkb.org Among these, UGT1A3 is considered the major contributor to this process, exhibiting significantly higher activity than other isoforms. mdpi.comnih.gov The formation of an acyl-glucuronide is a key step that precedes lactonization, particularly for the enzymatic conversion of the acid form to the lactone form. mdpi.comnih.gov

Lactonization of Atorvastatin(1-)

Atorvastatin(1-), which is administered in its active hydroxy acid form, can undergo reversible conversion to its corresponding lactone form. mdpi.comdrugbank.com This process, known as lactonization, can occur non-enzymatically under acidic conditions (pH < 6), though this pathway is considered negligible at physiological pH. mdpi.com

The primary route for lactonization in the body is enzymatic, involving the formation of an acyl-glucuronide intermediate. mdpi.comnih.gov This reaction is predominantly catalyzed by UGT enzymes, with UGT1A3 playing a major role. mdpi.comnih.gov The resulting Atorvastatin(1-) lactone has a significantly higher metabolic clearance compared to the acid form. nih.gov In vitro studies have demonstrated that the conversion of Atorvastatin(1-) lactone to its para-hydroxy metabolite is 83-fold higher and to its ortho-hydroxy metabolite is 20-fold higher than the metabolism of the acid form. nih.gov The lactone form also exhibits a higher affinity for CYP3A4. nih.gov

Identification and Characterization of Atorvastatin(1-) Metabolites

Ortho-hydroxy Atorvastatin(1-) and Para-hydroxy Atorvastatin(1-)

The primary metabolites of Atorvastatin(1-), formed through CYP3A4 and CYP3A5-mediated oxidation, are ortho-hydroxy Atorvastatin(1-) (also known as 2-hydroxy-atorvastatin) and para-hydroxy Atorvastatin(1-) (also known as 4-hydroxy-atorvastatin). nih.govmdpi.com Ortho-hydroxy Atorvastatin(1-) is generally the more abundant of the two major metabolites. mdpi.com Both of these hydroxylated metabolites can be further metabolized through glucuronidation. fda.gov

MetaboliteFormation PathwayKey Enzymes
Ortho-hydroxy Atorvastatin(1-)Oxidation (Hydroxylation)CYP3A4, CYP3A5
Para-hydroxy Atorvastatin(1-)Oxidation (Hydroxylation)CYP3A4, CYP3A5
Atorvastatin(1-) LactoneLactonization (via Glucuronidation)UGT1A3, UGT1A1, UGT2B7

Biological Activity of Atorvastatin(1-) Metabolites

A crucial aspect of Atorvastatin(1-)'s pharmacokinetic profile is the pharmacological activity of its primary metabolites. Both ortho-hydroxy Atorvastatin(1-) and para-hydroxy Atorvastatin(1-) are active and exhibit inhibitory activity against HMG-CoA reductase that is equivalent to the parent compound, Atorvastatin(1-). mdpi.comfda.govhpra.ie It is estimated that these active metabolites are responsible for approximately 70% of the circulating inhibitory activity for HMG-CoA reductase. drugbank.comfda.govmedsafe.govt.nz

CompoundHMG-CoA Reductase InhibitionFree Radical Scavenging
Atorvastatin(1-)ActiveInactive
Ortho-hydroxy Atorvastatin(1-)Active (equivalent to parent)Active
Para-hydroxy Atorvastatin(1-)Active (equivalent to parent)Active
Atorvastatin(1-) LactoneInactiveNot Reported

Transport Mechanisms of Atorvastatin(1-)

The movement of Atorvastatin(1-) into and out of liver cells is a complex process managed by a variety of transport proteins. These transporters are critical in determining the concentration of the drug at its site of action within the liver and in the systemic circulation.

Table 1: Hepatic Uptake Transporters of Atorvastatin(1-)

Transporter Role in Atorvastatin(1-) Hepatic Uptake Citation
OATP1B1 Major contributor to hepatic uptake. nih.govresearchgate.net nih.govresearchgate.net
OATP1B3 Significant contributor to hepatic uptake. nih.govresearchgate.net nih.govresearchgate.net
OATP2B1 Minor contributor to hepatic uptake. researchgate.net researchgate.net
NTCP Minor role in hepatic disposition. nih.gov nih.gov

Efflux transporters are responsible for moving Atorvastatin(1-) and its metabolites out of hepatocytes, either into the bile for elimination or back into the bloodstream. Key efflux transporters involved in Atorvastatin(1-) disposition include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Protein 3 (MRP3), and Multidrug Resistance-Associated Protein 4 (MRP4). nih.gov

P-glycoprotein and BCRP are apically expressed and transport Atorvastatin(1-). nih.gov P-gp plays a significant role in limiting the intestinal absorption and mediating the biliary excretion of Atorvastatin(1-). nih.gov BCRP is also involved in the efflux of Atorvastatin(1-). nih.govpharmgkb.org The basolaterally located MRP3 is suggested to enhance the sinusoidal hepatic efflux of Atorvastatin(1-). nih.gov MRP4 has also been identified as a transporter of Atorvastatin(1-). nih.govnih.gov

Table 2: Efflux Transporters and Atorvastatin(1-)

Transporter Function in Relation to Atorvastatin(1-) Citation
P-glycoprotein (P-gp) Transports Atorvastatin(1-); involved in intestinal absorption and biliary excretion. nih.gov nih.gov
BCRP Transports Atorvastatin(1-). nih.gov nih.gov
MRP3 May contribute to sinusoidal hepatic efflux of Atorvastatin(1-). nih.gov nih.gov
MRP4 Transports Atorvastatin(1-). nih.govnih.gov nih.govnih.gov

The high degree of plasma protein binding of Atorvastatin(1-) (greater than 98%) suggests a role for albumin in its hepatic uptake. mdpi.comgeneesmiddeleninformatiebank.nl Research indicates that albumin-facilitated uptake is a significant factor in the hepatic clearance of Atorvastatin(1-). nih.govresearchgate.net Mechanistic static models have shown that considering albumin-facilitated uptake is necessary to accurately predict the in vivo intrinsic hepatic clearance of Atorvastatin(1-) from in vitro data. nih.govresearchgate.net

Mechanistic Drug-Drug Interactions Involving Atorvastatin(1-) Transport and Metabolism

The pharmacokinetics of Atorvastatin(1-) are susceptible to significant alterations by co-administered drugs that inhibit or induce its metabolic enzymes and transporters.

Atorvastatin(1-) is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govsrce.hreurekaselect.com Consequently, strong inhibitors of CYP3A4 can significantly increase plasma concentrations of Atorvastatin(1-). nih.govconsensus.app Conversely, inducers of CYP3A4, such as rifampicin (B610482), can lead to variable reductions in plasma concentrations of Atorvastatin(1-). pharmgkb.orgmedsafe.govt.nz Atorvastatin (B1662188) and its metabolites have also been shown to induce the expression of CYP3A4 and other drug-metabolizing enzymes through the pregnane (B1235032) X receptor (PXR), suggesting a potential for autoinduction of its own metabolism. nih.gov

Table 3: Impact of CYP3A4 Modulators on Atorvastatin(1-)

Modulator Type Example Effect on Atorvastatin(1-) Plasma Concentration Citation
Inhibitor Itraconazole, Ritonavir Increased nih.gov
Inducer Rifampicin, Carbamazepine Decreased pharmgkb.orgmedsafe.govt.nz

Drug-drug interactions involving Atorvastatin(1-) frequently occur at the level of its transporters.

Ciclosporin : This immunosuppressant is an inhibitor of both CYP3A4 and OATP1B1. nih.govdrugs.com The co-administration of ciclosporin with Atorvastatin(1-) leads to a substantial increase in Atorvastatin(1-) plasma levels, with reports of an 8.7-fold increase in the area under the curve (AUC). drugs.com This interaction is attributed to the dual inhibition of both the metabolic pathway (CYP3A4) and the primary hepatic uptake transporter (OATP1B1). researchgate.netdrugs.comdroracle.ai

Rifampicin : Rifampicin exhibits a dual and time-dependent interaction with Atorvastatin(1-). oatext.com When administered simultaneously, rifampicin acts as an inhibitor of OATP1B1, leading to an increase in Atorvastatin(1-) plasma concentrations. oatext.comdrugs.com However, with chronic administration, rifampicin's potent induction of CYP3A4 becomes the dominant effect, causing a significant reduction in Atorvastatin(1-) plasma levels if the drugs are not administered at the same time. oatext.comdrugs.comdrugs.com

Glecaprevir/Pibrentasvir : This combination of antiviral agents is known to inhibit OATP1B1, P-gp, and BCRP. guidetherapeutiquevih.comnih.gov Co-administration with Atorvastatin(1-) results in a dramatic increase in its plasma concentrations. Studies have reported an 8.3-fold to 8.28-fold increase in AUC and a 22-fold increase in peak plasma concentration (Cmax) of Atorvastatin(1-). drugs.comhep-druginteractions.org This potent interaction is primarily due to the inhibition of multiple key transporters involved in Atorvastatin(1-)'s disposition. guidetherapeutiquevih.comdrugs.comhep-druginteractions.org

Table 4: Transporter-Mediated Drug-Drug Interactions with Atorvastatin(1-)

Interacting Drug Mechanism of Interaction Effect on Atorvastatin(1-) Pharmacokinetics Citation
Ciclosporin Inhibition of OATP1B1 and CYP3A4. researchgate.netdrugs.com 8.7-fold increase in AUC. drugs.com researchgate.netdrugs.com
Rifampicin Simultaneous dosing: OATP1B1 inhibition. oatext.comdrugs.com Delayed dosing: CYP3A4 induction. oatext.comdrugs.com Simultaneous dosing: Increased AUC. drugs.com Delayed dosing: 80% decrease in AUC. drugs.com oatext.comdrugs.comdrugs.com
Glecaprevir/Pibrentasvir Inhibition of OATP1B1, P-gp, and BCRP. guidetherapeutiquevih.comnih.gov 8.3-fold increase in AUC and 22-fold increase in Cmax. drugs.comhep-druginteractions.org guidetherapeutiquevih.comnih.govdrugs.comhep-druginteractions.org

Impact of Genetic Polymorphisms (e.g., SLCO1B1) on Atorvastatin(1-) Pharmacokinetics

Genetic variations within the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), significantly influence the pharmacokinetic profile of Atorvastatin(1-). OATP1B1 is a crucial transporter responsible for the hepatic uptake of numerous drugs, including statins, from the sinusoidal blood into hepatocytes. Polymorphisms in SLCO1B1 can lead to altered transporter function, thereby affecting the plasma concentrations and disposition of its substrates.

Preclinical research, utilizing both in vitro and in vivo models, has been instrumental in elucidating the mechanistic basis of these effects. These studies have primarily focused on how specific single nucleotide polymorphisms (SNPs) alter the transport kinetics of Atorvastatin(1-).

One of the most extensively studied polymorphisms is the c.521T>C (p.Val174Ala, rs4149056) variant, which is associated with reduced OATP1B1 transport activity. Preclinical in vitro studies using cell lines engineered to express different SLCO1B1 variants have provided direct evidence of this reduced function. For instance, in HeLa and HEK293 cells expressing various SLCO1B1 genotypes, the transport activity of Atorvastatin(1-) was significantly decreased in cells with the SLCO1B15 and SLCO1B115 variants, both of which contain the c.521T>C polymorphism. nih.gov Kinetic analyses in these cellular models revealed that while the Michaelis-Menten constant (Km) for atorvastatin transport was not significantly altered, the maximum transport velocity (Vmax) was markedly reduced in the variant genotypes. nih.gov This suggests that the polymorphism leads to a lower number of functional transporters at the plasma membrane or a reduced turnover rate, rather than affecting the binding affinity of the substrate to the transporter. nih.gov

Another preclinical approach involves the use of animal models with genetic modifications. For example, studies in Slco1b2 knockout mice, the murine ortholog of human SLCO1B1, have demonstrated the importance of this transporter in the hepatic disposition of atorvastatin. Following intravenous administration, the liver-to-plasma concentration ratio of atorvastatin was found to be 2.7-fold higher in wild-type mice compared to Slco1b2 knockout mice, indicating a significantly reduced hepatic uptake in the absence of the transporter. mdpi.com The development of humanized mouse models, where the murine Slco1b genes are replaced with the human SLCO1B1 gene, offers a more direct translational tool, though specific studies on atorvastatin pharmacokinetics in these models are still emerging. researchgate.net

The preclinical findings consistently demonstrate that genetically determined variations in OATP1B1 function can lead to significant inter-individual differences in the pharmacokinetics of Atorvastatin(1-). Specifically, reduced function polymorphisms are a key factor in decreased hepatic uptake, which in turn can lead to higher systemic exposure to the drug.

Detailed Research Findings

In-depth preclinical investigations have quantified the impact of SLCO1B1 polymorphisms on Atorvastatin(1-) transport kinetics. A pivotal study by Hirano et al. (2005) utilized HeLa cells transiently expressing different SLCO1B1 variants to assess their transport capacity for atorvastatin. The findings from this study are summarized in the table below.

SLCO1B1 VariantGenotypeKm (µM)Vmax (pmol/mg protein/min)Relative Transport Activity (%)
Wild-type1a2.8 ± 0.5118.2 ± 9.7100
Variant5 (c.521T>C)3.1 ± 0.745.3 ± 4.938.3
Variant*15 (c.388A>G, c.521T>C)2.9 ± 0.639.8 ± 4.133.7

Data adapted from Hirano et al., 2005. nih.gov

The data clearly illustrate that while the binding affinity (Km) of Atorvastatin(1-) to the OATP1B1 transporter is not substantially affected by the SLCO1B15 and SLCO1B115 variants, the maximal transport rate (Vmax) is reduced by over 60%. nih.gov This reduced transport capacity is the primary mechanism leading to decreased hepatic uptake of Atorvastatin(1-) in individuals carrying these genetic polymorphisms. Immunocytochemical analysis in the same study revealed that the proteins encoded by the variant alleles (SLCO1B15 and SLCO1B115) were not only localized at the plasma membrane but also within the intracellular space, suggesting a sorting error as a potential cause for the decreased transporter function. nih.gov

These preclinical data provide a strong mechanistic foundation for the clinical observations of increased plasma concentrations and risk of adverse effects of atorvastatin in patients with these SLCO1B1 variants.

Analytical Methodologies for Atorvastatin 1 Research

Chromatographic Techniques for Atorvastatin(1-) Quantification and Purity Assessment

A range of chromatographic methods are employed for the analysis of Atorvastatin(1-), including High-Performance Liquid Chromatography (HPLC) and its variants, High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). jddtonline.info These techniques are crucial for quality control, pharmacokinetic studies, and stability testing. ajpaonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Atorvastatin(1-) in both bulk drug and pharmaceutical formulations. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, offering excellent separation and quantification capabilities. jddtonline.info Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, provides faster analysis times and improved resolution. jddtonline.info

Several HPLC methods have been developed and validated for Atorvastatin(1-). These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govopenaccesspub.org UV detection is commonly employed, with wavelengths around 240-248 nm being optimal for detection. nih.govscispace.com

For instance, one method successfully separated Atorvastatin(1-) from its impurities using a Luna C18 column with a gradient mobile phase of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer (pH 4), and tetrahydrofuran. nih.gov Another RP-HPLC method utilized a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 3.8) for the simultaneous estimation of Atorvastatin (B1662188) and Ezetimibe. researchgate.net The retention time for Atorvastatin in various HPLC methods can range from approximately 2.68 to 4.5 minutes, depending on the specific chromatographic conditions. openaccesspub.orgresearchgate.net

Table 1: Examples of HPLC and UPLC Methods for Atorvastatin(1-) Analysis

Technique Column Mobile Phase Detection Retention Time (min) Application
RP-HPLC Luna C18 Acetonitrile-ammonium acetate buffer pH 4-tetrahydrofuran (gradient) UV at 248 nm Not specified Analysis of impurities in bulk drug and tablets nih.gov
RP-HPLC Acclaim 120 C18 (5 mm, 250×4.6 mm) Acetonitrile-dichloromethane-acetic acid (68.6:30.6:0.8 v/v/v) UV at 246 nm 2.68 Quantitation in pharmaceutical formulations openaccesspub.org
RP-HPLC Phenomenex Luna C-18 (250×4.6 mm, 5 µm) Methanol:Acetonitrile (60:40 v/v) UV at 240 nm 3.6 Simultaneous estimation with Nicotinic acid scispace.com
UPLC Not specified Not specified Not specified Not specified Simultaneous determination of atorvastatin, fenofibrate (B1672516) and their degradation products jddtonline.info

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of Atorvastatin(1-). nih.govglobalresearchonline.net This technique is particularly useful for routine quality control analysis. nih.gov HPTLC methods have been developed for the simultaneous estimation of Atorvastatin(1-) with other drugs, such as Ezetimibe, Fenofibrate, and Aspirin. globalresearchonline.netresearchgate.net

A typical HPTLC method involves spotting the sample on a pre-coated silica (B1680970) gel 60 F254 TLC plate, followed by development in a suitable mobile phase. globalresearchonline.net For instance, a mobile phase of dichloromethane, toluene, and methanol has been used for the simultaneous analysis of Atorvastatin Calcium and Fenofibrate. researchgate.net Densitometric evaluation is then performed at a specific wavelength, such as 247 nm or 287 nm, to quantify the separated components. globalresearchonline.netresearchgate.net The retention factor (Rf) values for Atorvastatin(1-) in HPTLC typically range from 0.23 to 0.62. nih.govresearchgate.net

Table 2: Examples of HPTLC Methods for Atorvastatin(1-) Analysis

Stationary Phase Mobile Phase Detection Rf Value Application
Silica gel 60F254 Dichloromethane:Toluene:Methanol (2:6:2, v:v:v) Densitometry at 287 nm 0.23 ± 0.03 Simultaneous estimation with Fenofibrate researchgate.net
Silica gel 60 RP18F254S Methanol:Water (3.5:1.5, v/v) Densitometry at 246 nm 0.62 ± 0.02 Determination in bulk drug and tablets nih.gov
Pre-coated silica gel 60 GF 254 Chloroform:Toluene:Methanol:Glacial acetic acid (4:5.6:0.4:0.5 v/v/v/v) Densitometry at 247 nm 0.61 ± 0.0084 Simultaneous estimation with Aspirin globalresearchonline.net
Silica gel 60 F254 Methanol:Benzene (B151609):Glacial acetic acid (19.6:80.0:0.4, v/v/v) Densitometry at 210 nm 0.40 Simultaneous determination with Ramipril oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for the determination of Atorvastatin(1-) and its metabolites in biological matrices like human plasma. nih.govresearchgate.net These methods are essential for pharmacokinetic and pharmacogenetic studies where low concentrations of the drug need to be accurately measured. researchgate.net

LC-MS/MS methods for Atorvastatin(1-) often involve a simple extraction procedure, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. nih.govtandfonline.com A C18 or a phenyl column is commonly used for separation. nih.govtandfonline.com The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.govtandfonline.com These methods have achieved low limits of quantification, often in the range of 0.05 to 0.2 ng/mL. nih.govtandfonline.com

A study utilizing LC-MS/MS successfully quantified atorvastatin and its five active metabolites in human plasma with a lower limit of quantitation of 0.05 ng/mL for all analytes. nih.gov Another LC-MS method for the simultaneous determination of amlodipine (B1666008) and atorvastatin in human plasma reported a linear range of 0.2–20 ng/mL for atorvastatin. tandfonline.com

Table 3: Examples of LC-MS Methods for Atorvastatin(1-) Analysis

Technique Extraction Method Chromatographic Column Mobile Phase Detection Application
LC-MS/MS Protein Precipitation Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) Gradient of 0.1% v/v glacial acetic acid in 10% v/v methanol in water and 40% v/v methanol in acetonitrile Positive ESI, MRM Analysis of atorvastatin and its metabolites in human plasma nih.gov
LC-MS Liquid-Liquid Extraction Zorbax XDB-ODS C18 (2.1 mm × 30 mm, 3.5 μ) Acetonitrile:Water (10 mM CH3COONH4, pH 3.0) = 70:30 (v/v) ESI in positive ion mode, MRM Evaluation of amlodipine and atorvastatin in human plasma tandfonline.com
LC-MS/MS Solid-Phase Extraction ZORBAX Eclipse C18 (4.6 × 100 mm, 3.5 μm) Gradient of acetonitrile and 0.1% acetic acid Positive ion mode, SRM Quantification of atorvastatin and its metabolites in rat plasma akjournals.com

Atorvastatin possesses chiral centers, leading to the existence of enantiomers and diastereomers. ppj.org.ly Since different stereoisomers can have varied pharmacological activities, their separation and quantification are crucial. ppj.org.lyrasayanjournal.co.in Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP). rasayanjournal.co.inhumanjournals.com

Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, are highly effective for the enantiomeric separation of a wide range of compounds, including Atorvastatin(1-). ppj.org.ly Columns like Chiralcel® OD-RH and Chiralpak AD-H have been successfully used for the chiral separation of Atorvastatin stereoisomers. ppj.org.lywisdomlib.org For instance, a Chiralcel® OD-RH column was used to separate atorvastatin diastereomers. ppj.org.ly The Lux Amylose-1, another polysaccharide-based CSP, has also been employed for the enantiomeric separation of Atorvastatin Calcium and its enantiomer. phenomenex.com

The successful chiral separation of Atorvastatin(1-) isomers requires careful optimization of chromatographic conditions. This includes the selection of the appropriate chiral column and mobile phase. rasayanjournal.co.in Normal phase chromatography is often preferred for chiral separations. rasayanjournal.co.in

For example, a mobile phase consisting of n-hexane, ethanol, and 0.1% trifluoroacetic acid (85:15:0.1 v/v/v) with a Chiralpak AD-H column achieved good resolution between the (R,R) and (S,S) enantiomers of Atorvastatin. rasayanjournal.co.in In another study using a Chiralcel® OD-RH column, a mobile phase of n-hexane and 2-propanol (95:05 v/v) was used to separate atorvastatin diastereomers. ppj.org.ly Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column and a mobile phase of supercritical carbon dioxide and methanol has also been developed as a rapid and environmentally friendly method for determining the enantiomeric purity of Atorvastatin. wisdomlib.org

Chiral Separation Methods for Atorvastatin(1-) Enantiomers and Diastereomers

Spectroscopic and Spectrophotometric Methods for Atorvastatin(1-) Analysis

Spectroscopic and spectrophotometric methods are widely used for the qualitative and quantitative analysis of Atorvastatin(1-). researchgate.net These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a common and straightforward method for the quantitative determination of Atorvastatin(1-). ijariie.com The method relies on the principle that the drug absorbs light in the ultraviolet region of the electromagnetic spectrum. The analysis is typically performed by dissolving the Atorvastatin(1-) sample in a suitable solvent, such as methanol or a mixture of water and methanol, and measuring its absorbance at a specific wavelength. ijariie.comglobaljournals.org

Several studies have reported the use of UV-Vis spectrophotometry for the assay of Atorvastatin(1-) in pharmaceutical dosage forms. jddtonline.inforesearchgate.netajrconline.org The wavelength of maximum absorbance (λmax) for Atorvastatin(1-) is generally observed around 241-247.5 nm. ijariie.comajrconline.org For instance, one method detailed the use of a water and methanol mixture (90:10 ratio) as a diluent, with the λmax found to be 241 nm. ijariie.com Another study reported a λmax of 246 nm in methanol. researchgate.net The method's linearity is typically established over a concentration range, for example, from 4 to 32 µg/ml or 3 to 30 µg/ml, demonstrating a direct relationship between absorbance and concentration. ijariie.comajrconline.org Derivative spectrophotometry, specifically the first-order derivative method, has also been employed to enhance the specificity of the analysis by measuring the derivative signal at specific wavelengths, such as 237 nm and 261 nm. ekb.eg

Interactive Table: UV-Vis Spectrophotometric Methods for Atorvastatin(1-) Analysis

Solvent Systemλmax (nm)Linearity Range (µg/ml)Reference
Water:Methanol (90:10)2414-32 ijariie.com
Methanol2465-25 researchgate.net
Methanol247.53-30 ajrconline.org
Methanol244Not Specified globaljournals.org
Methanol2475-20 ekb.eg

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification and characterization of Atorvastatin(1-) by analyzing the vibrations of its functional groups. ijfmr.com The FTIR spectrum of a compound provides a unique fingerprint, allowing for its identification and the assessment of its purity.

The FTIR spectrum of Atorvastatin(1-) exhibits several characteristic absorption bands corresponding to its various functional groups. Key peaks include those for N-H stretching, O-H stretching, C-H stretching, C=O stretching of the amide group, and C-F stretching. ijfmr.comresearchgate.net For example, a study identified a peak around 3363.92 cm⁻¹ corresponding to the hydroxyl (-OH) group. ijfmr.com Another analysis reported characteristic peaks at 3365 cm⁻¹ (N-H stretching), 3063 cm⁻¹ (O-H stretching), and 2971 cm⁻¹ (C-H stretching). asianpubs.org FTIR can also be used to study the compatibility of Atorvastatin(1-) with various excipients in pharmaceutical formulations by observing any shifts or changes in the characteristic peaks. ijfmr.comiaamonline.org

Interactive Table: Characteristic FTIR Peaks for Atorvastatin(1-)

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~3365N-H stretching asianpubs.org
~3250O-H stretching (asymmetric) asianpubs.org
~3072O-H stretching (symmetric) asianpubs.org
2971CH₃/CH₂/C-H stretching asianpubs.org
1564.97C=O stretching (amidic group) researchgate.net
1381C-N stretching researchgate.net
751.62, 696.95C-F stretching researchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR for the characterization of Atorvastatin(1-). It has been successfully employed for both qualitative and quantitative analysis, including the identification of different polymorphic forms of Atorvastatin calcium. researchgate.netresearchgate.net

Quantitative determination of Atorvastatin calcium in tablets has been demonstrated using FT-Raman spectroscopy, with studies showing it to have a lower detection limit compared to IR spectroscopy and X-ray powder diffraction for this application. researchgate.netresearchgate.net Raman spectroscopy has also been used to quantify the effects of atorvastatin on atherosclerotic plaques by measuring the distribution of cholesterol and calcification. nih.gov Furthermore, micro-Raman spectroscopy has been utilized to analyze the structure of nanostructured Atorvastatin calcium, confirming its amorphous nature. google.com

Electrophoretic Techniques for Atorvastatin(1-) (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of Atorvastatin(1-). jddtonline.infonih.gov It offers advantages such as rapid analysis times, low solvent consumption, and high separation efficiency. jyoungpharm.org

Several CE methods have been developed for the quantification of Atorvastatin(1-) in pharmaceutical formulations. nih.govjyoungpharm.org One method utilized a fused silica capillary with a background electrolyte (BGE) consisting of a phosphate buffer (pH 6.5, 25 mM) and methanol (80:20, v/v), achieving separation at an applied voltage of 15 kV. ksu.edu.sa Another study reported the use of a 25 mM sodium acetate buffer at pH 6 with a separation voltage of 25 kV, resulting in an analysis time of less than 1.2 minutes. nih.gov The detection is typically carried out using a UV detector. researchgate.netactamedicamarisiensis.ro Micellar electrokinetic chromatography (MEKC), a mode of CE, has also been employed for the simultaneous determination of atorvastatin and other statins. actamedicamarisiensis.ro

Interactive Table: Capillary Electrophoresis Methods for Atorvastatin(1-) Analysis

Buffer SystempHApplied Voltage (kV)Analysis Time (min)Reference
25 mM Sodium Acetate6.025< 1.2 nih.gov
25 mM Phosphate Buffer - Methanol (80:20)6.515Not Specified ksu.edu.sa
2 mM Borate Buffer - Methanol (80:20)9.325< 6.5 jyoungpharm.org
50 mM Phosphate Buffer7.0Not Specified< 5 farmaciajournal.com

Advanced Techniques for Atorvastatin(1-) Characterization (e.g., X-ray Diffraction, Voltammetry, Spectrofluorimetry)

Beyond the more common spectroscopic and electrophoretic methods, a range of advanced techniques are utilized for a more in-depth characterization of Atorvastatin(1-).

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is a critical technique for the solid-state characterization of Atorvastatin(1-), particularly for identifying and differentiating its various crystalline and amorphous forms. The XRD pattern of crystalline atorvastatin shows sharp, intense peaks at specific diffraction angles (2θ), indicating a high degree of crystallinity. researchgate.net For example, characteristic peaks for one crystalline form have been reported at 2θ values of 9.411, 10.181, 10.511, 11.91, and 19.121. researchgate.net Synchrotron X-ray powder diffraction has been used to obtain high-resolution data for determining the crystal structure of atorvastatin form I, which was found to be triclinic. unesp.brcambridge.org

Voltammetry: Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are electrochemical techniques used to study the oxidation and reduction behavior of Atorvastatin(1-). imist.maijpsonline.com These methods have been developed for the sensitive determination of atorvastatin in pharmaceutical preparations and biological fluids. imist.mascispace.com The voltammetric oxidation of atorvastatin at a glassy carbon electrode typically shows a well-defined oxidation peak at a potential around +0.95 V to +1.07 V. imist.maijpsonline.com The peak current is dependent on factors like pH, scan rate, and accumulation time. imist.ma

Spectrofluorimetry: Spectrofluorimetry is a highly sensitive technique based on the native fluorescence of the Atorvastatin(1-) molecule. Methods have been developed for its determination in pure form and pharmaceutical preparations by measuring its fluorescence intensity at a specific emission wavelength after excitation at an appropriate wavelength. nih.govnih.gov For instance, high sensitivity has been achieved with an emission wavelength of 389 nm and an excitation wavelength of 276 nm in a 5% acetic acid medium. nih.gov Another method utilized an emission wavelength of 385 nm after excitation at 270 nm in acetonitrile. nih.gov The technique offers a good correlation between fluorescence intensity and concentration over a defined range. nih.gov

Atorvastatin 1 Stability and Degradation Studies

Forced Degradation Studies of Atorvastatin(1-) under Stress Conditions

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. It is a crucial component in the development of stability-indicating analytical methods and provides insight into the intrinsic stability of the molecule. mjcce.org.mkajpaonline.com Studies have shown that Atorvastatin(1-) degrades under several stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govmdpi.comresearchgate.net

Atorvastatin(1-) demonstrates significant degradation when subjected to acidic conditions. nih.govirjmets.com Studies involving exposure to hydrochloric acid have confirmed this susceptibility. irjmets.comnih.gov The degradation kinetics in an acidic medium have been reported to follow a first-order reaction. nih.govmdpi.comresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the drug. The rate constant for degradation in an acid medium has been determined to be 1.88 × 10−2 s−1, highlighting a lower stability in acidic environments. nih.govresearchgate.net

Under acid hydrolysis, Atorvastatin(1-) can undergo partial degradation, leading to the formation of multiple degradation products. nih.gov For instance, in one study, two primary degradation products were observed with retention times of 5.335 min and 6.009 min in HPLC analysis, distinct from the parent drug. nih.gov Another study identified four major degradation products under acid hydrolysis conditions. innovareacademics.in The primary mechanism of degradation under acidic conditions is believed to involve the formation of lactone derivatives.

Table 1: Degradation of Atorvastatin(1-) under Acid Hydrolysis

Stress Condition Observation Kinetic Order Reference
0.1 N HCl, 24h, 25 ± 2°C Significant degradation - nih.gov
0.1 M HCl, 353 K Partial degradation, formation of two degradation products First-order nih.gov
0.1 M HCl, 100°C, 5 min Formation of four major degradation products - innovareacademics.in

In contrast to its behavior in acidic conditions, some studies have reported that Atorvastatin(1-) shows no degradation when subjected to basic hydrolysis with 1 N NaOH for 42 hours at ambient temperature. nih.gov However, other research indicates that degradation does occur under basic conditions, following zero-order kinetics. nih.govmdpi.comresearchgate.net This implies the degradation rate is constant and independent of the drug's concentration. The rate constant in a basic medium was found to be 2.35 × 10−4 mol L−1 s−1. nih.govresearchgate.net

While degradation is observed through a reduction in the peak area of the drug in chromatographic analysis, the identification of specific degradation products has been challenging in some studies. nih.govmdpi.com One study, however, did detect a major degradation product in alkaline hydrolysis. innovareacademics.in The differing reports on basic hydrolysis suggest that the stability of Atorvastatin(1-) under these conditions may be highly dependent on the specific experimental parameters, such as the concentration of the base, temperature, and duration of exposure.

Table 2: Degradation of Atorvastatin(1-) under Basic Hydrolysis

Stress Condition Observation Kinetic Order Reference
1 N NaOH, 42h, 25 ± 2°C No degradation observed - nih.gov
0.1 M NaOH, 353 K Degradation observed by reduction in drug's peak area Zero-order nih.govmdpi.com
0.1 M NaOH, 100°C, 5 min Formation of one major degradation product - innovareacademics.in

Atorvastatin(1-) is susceptible to oxidative degradation, particularly when it comes into contact with oxygen or oxidizing agents like hydrogen peroxide. nih.govgoogle.com The degradation process can be initiated by exposure to air during manufacturing and storage. google.comgoogle.com The pyrrole (B145914) ring of the Atorvastatin(1-) molecule is a primary site of oxidation. nih.gov

The reaction mechanism is thought to involve the formation of an intermediate endoperoxide, which then rearranges. A subsequent nucleophilic attack by the 5-hydroxy group of the heptanoic acid side chain can occur. nih.gov This leads to the formation of several complex oxidative degradation products. nih.gov In one study, exposure to 1% hydrogen peroxide for 24 hours at ambient temperature resulted in significant degradation. nih.gov Another study reported that oxidative stress was a more significant factor in degradation than other conditions, leading to the formation of five major degradation products. innovareacademics.in

Exposure to light, particularly UV radiation, can induce the degradation of Atorvastatin(1-). nih.govijsrst.com This process, known as photolysis, involves the breakdown of the molecule's chemical bonds. ijsrst.com Studies have shown that Atorvastatin(1-) undergoes rapid degradation when irradiated with wavelengths between 300-350 nm in an aqueous solution. scirp.org The quantum yield of direct photolysis has been determined to be 0.0041. nih.gov

The presence of certain substances can influence the rate of photolytic degradation. For instance, the addition of ferric ions (Fe³⁺) can catalyze the degradation process. scirp.org Suwannee River Fulvic Acid (SRFA) and nitrate (B79036) ions (NO₃⁻) have also been identified as major contributors to the indirect photolysis of Atorvastatin(1-). nih.gov The primary mechanism in indirect photolysis involves singlet oxygen (¹O₂), which plays a dominant role, with hydroxyl radicals (•OH) contributing to a lesser extent. nih.gov Photodegradation can lead to reactions such as hydroxyl addition, opening of the pyrrole ring, and debenzamide reactions. nih.gov

Thermal stress is another factor that can lead to the degradation of Atorvastatin(1-). nih.govasianpubs.org When heated to high temperatures, the molecule can undergo decomposition. For example, heating Atorvastatin (B1662188) calcium at 180-200°C for 30 minutes resulted in the formation of five distinct degradation compounds. asianpubs.org Another study performing thermal stress at 105°C for 10 days also observed considerable degradation. nih.gov

The degradation pathway under thermal stress can be complex, leading to a variety of products. asianpubs.org In one instance, two major degradation products were formed under thermal stress. innovareacademics.in The intensity of the melting peak of atorvastatin in differential scanning calorimetry (DSC) analysis can be indicative of physical interactions and degradation when mixed with excipients. jscimedcentral.com

Identification and Structural Elucidation of Atorvastatin(1-) Degradation Products

The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and for ensuring the safety of the drug product. Various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose. nih.govresearchgate.net

Several degradation products of Atorvastatin(1-) have been isolated and characterized. Under oxidative conditions, a number of products have been identified, including those resulting from the oxidation of the pyrrole ring. nih.gov One such product, identified through quantitative NMR spectroscopy, is 4-[1b-(4-Fluoro-phenyl)-6-hydroxy-6-isopropyl-1a-phenyl-6a-phenylcarbamoyl-hexahydro-1,2-dioxa-5a-aza-cyclopropa[a]inden-3-yl]-3-(R)-hydroxy-butyric acid. ijpsdronline.com Another identified oxidative degradation product is 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. google.comgoogle.com

In acid hydrolysis, degradation products with different retention times have been separated and observed using HPLC. nih.gov Thermal degradation studies have also led to the isolation and characterization of multiple compounds. asianpubs.org For instance, heating Atorvastatin calcium resulted in five compounds that were fully characterized using IR, ¹H NMR, ¹³C NMR, and mass spectral data. asianpubs.org

Photodegradation studies have identified several phototransformation intermediates. Using liquid chromatography-time-of-flight-mass spectrometry (LC-TOF-MS), nine intermediates were identified, with proposed degradation pathways including hydroxyl addition, pyrrole-ring opening, and debenzamide reactions. nih.gov

Kinetic Studies of Atorvastatin(1-) Degradation

The degradation kinetics of Atorvastatin(1-) have been investigated under various stress conditions, revealing its susceptibility to hydrolysis and photodegradation. The rate and order of degradation are highly dependent on the pH of the medium.

Under acidic conditions, Atorvastatin(1-) degradation follows first-order kinetics. nih.govresearchgate.net In one study, the rate constant (k) for degradation in an acidic medium was determined to be 1.88 × 10⁻² s⁻¹ nih.govresearchgate.net. This indicates a lower stability of the drug in acidic environments. Conversely, in a basic medium, the degradation follows zero-order kinetics, with a rate constant of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.govresearchgate.net

Studies on the solid-state stability of Atorvastatin(1-) at 363 K and 76.4% relative humidity have shown that the degradation follows an autocatalytic first-order reaction. scispace.com The kinetic parameters were calculated as follows: the velocity constant (k) was (1.42 ± 0.19) x 10⁻⁶ s⁻¹, the time for 10% degradation (t₀.₁) was (13.86 ± 0.8) days, and the half-life (t₀.₅) was (32.82 ± 0.9) days. scispace.com

Photodegradation studies have also been conducted. When irradiated with wavelengths between 300-350 nm in an aqueous solution, Atorvastatin(1-) undergoes rapid degradation. scirp.org The addition of ferric ions to the solution leads to the degradation following first-order kinetics with a rate constant of 0.130 min⁻¹. scirp.org

Interactive Data Table: Kinetic Parameters of Atorvastatin(1-) Degradation

ConditionOrder of ReactionRate Constant (k)Half-life (t₀.₅)Time for 10% Degradation (t₀.₁)
Acidic MediumFirst-order1.88 × 10⁻² s⁻¹ nih.govresearchgate.net--
Basic MediumZero-order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ nih.govresearchgate.net--
Solid State (363 K, 76.4% RH)Autocatalytic First-order(1.42 ± 0.19) x 10⁻⁶ s⁻¹ scispace.com32.82 ± 0.9 days scispace.com13.86 ± 0.8 days scispace.com
Photodegradation (with Ferric ions)First-order0.130 min⁻¹ scirp.org--

Impurity Profiling and Control Strategies for Atorvastatin(1-)

The identification and control of impurities in Atorvastatin(1-) are critical for ensuring its quality and safety. veeprho.com Impurities can arise during the manufacturing process or as degradation products. waters.com

Forced degradation studies have been instrumental in identifying potential degradation products and understanding the degradation pathways of Atorvastatin(1-). ajpaonline.com Under acidic hydrolysis, Atorvastatin(1-) degrades to form its lactone derivative. scielo.br In one study, acid hydrolysis led to the formation of two degradation products. nih.govmdpi.com Oxidative stress also leads to degradation. scielo.brinnovareacademics.in However, the drug has been found to be relatively stable under alkaline, photolytic, and thermal stress conditions in some studies. scielo.br Another study involving thermal degradation identified an increase in Ph. Eur. impurity H and Ph. Eur. impurity D. mjcce.org.mk

Several impurities of Atorvastatin have been identified and are listed in pharmacopeias. These include Atorvastatin EP Impurity A (Desfluoro Atorvastatin), Atorvastatin EP Impurity C (Fluoro Atorvastatin), and Atorvastatin Related Compound D (Epoxide impurity). veeprho.compharmaffiliates.com The European Pharmacopoeia sets limits for these impurities, for instance, 0.3% for related impurity A and B, and 0.15% for Impurity C and D. waters.comwaters.com

To control these impurities, various analytical techniques are employed, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being prominent methods. researchgate.netmdpi.com The development of stability-indicating analytical methods is crucial for separating and quantifying Atorvastatin(1-) from its impurities and degradation products. mjcce.org.mkmdpi.com For instance, a reversed-phase HPLC method was developed to separate Atorvastatin from twelve of its related substances and degradation products. mdpi.com The use of advanced column technologies, such as fused-core cyano columns, has shown improved separation of co-eluting impurities. researchgate.net

Control strategies during the manufacturing process are also vital. The "Quality by Design" (QbD) approach is a modern strategy that helps ensure the final drug substance meets the required purity and quality standards by understanding and controlling process parameters. veeprho.com This includes strict control over critical intermediates and adherence to guidelines from the International Conference on Harmonisation (ICH). veeprho.com

Interactive Data Table: Common Atorvastatin(1-) Impurities

Impurity NameAlso Known AsType
Atorvastatin EP Impurity ADesfluoro Atorvastatin veeprho.comProcess/Degradation
Atorvastatin EP Impurity CFluoro Atorvastatin veeprho.comProcess/Degradation
Atorvastatin Related Compound DEpoxide impurity pharmaffiliates.comProcess/Degradation
Atorvastatin LactoneImpurity H researchgate.netDegradation

Physicochemical and Formulation Research on Atorvastatin 1

Solubility Enhancement Strategies for Atorvastatin(1-)

Given that the oral bioavailability of Atorvastatin (B1662188) is limited by its poor aqueous solubility, numerous formulation strategies have been developed to address this challenge. farmaciajournal.comresearchgate.net The primary goal of these strategies is to increase the dissolution rate of the drug in the gastrointestinal tract. farmaciajournal.com Key approaches include solid dispersions, inclusion complexation, and the use of novel solvent systems.

Solid dispersion (SD) is a widely used technique where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state. nih.govsaudijournals.com This approach can enhance dissolution by reducing drug particle size to a molecular level, improving wettability, and converting the drug from a crystalline to a more soluble amorphous form. researchgate.netmedipol.edu.tr

Various hydrophilic carriers have been successfully used to prepare Atorvastatin solid dispersions, including:

Polyethylene Glycols (PEGs): Such as PEG 4000, have been shown to significantly enhance the solubility and dissolution rate of Atorvastatin when prepared via fusion or solvent evaporation methods. nih.govresearchgate.net

Polyvinylpyrrolidone (PVP): PVP-K30 has been used to create solid dispersions via the solvent evaporation method, resulting in complete amorphization of the drug and a 1.6-fold enhancement in saturated solubility. medipol.edu.tr

Poloxamers: Poloxamer 188, when used as a carrier in a 1:4 drug-to-carrier ratio, resulted in a rapid and high drug release of 88.36% within 45 minutes. researchgate.net

Other Carriers: Chitosan (B1678972) and various Kolliphor® and Kolliwax® grades have also demonstrated success in improving the dissolution of Atorvastatin. scholarsresearchlibrary.comresearchgate.net

The method of preparation is also crucial. Techniques like solvent evaporation, fusion (melting), and kneading are commonly employed. researchgate.netnih.govmedipol.edu.trresearchgate.net Studies comparing different methods and carriers have found that the choice of polymer and the drug-to-polymer ratio are critical factors in optimizing the formulation. researchgate.netmedipol.edu.tr For instance, one comparative study found the order of solubility enhancement to be: solid dispersion > complexation > self-emulsification. researchgate.net

CarrierDrug:Carrier RatioPreparation MethodKey FindingReference
PEG 4000Not specifiedFusion MethodSignificantly increased solubility and dissolution compared to pure drug. nih.govresearchgate.net
Poloxamer 1881:4Solvent EvaporationAchieved 88.36% drug release within 45 minutes. researchgate.net
PVP-K301:1Solvent Evaporation1.6-fold enhancement in saturated solubility; complete amorphization. medipol.edu.tr
Chitosan1:1Kneading Method50.18% increase in solubility in distilled water. researchgate.net
Kolliwax GMS II1:3 (with 2% SLS)Solvent EvaporationOptimized formulation showed marked improvement in solubility and dissolution. scholarsresearchlibrary.com

Inclusion complexation is a technique where a "host" molecule forms a complex with a "guest" molecule (the drug), encapsulating it partially or fully within its cavity. unizar.es Cyclodextrins (CDs) are the most common host molecules used for this purpose. unizar.es They are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to form inclusion complexes with poorly soluble drugs like Atorvastatin, thereby enhancing their solubility, dissolution rate, and stability. unizar.es

β-Cyclodextrin (β-CD) and its derivatives, such as sulfobutyl ether β-cyclodextrin (SBE-β-CD), are frequently used. benthamdirect.comjapsonline.com Research has confirmed the formation of a 1:1 or 1:2 stoichiometric inclusion complex between Atorvastatin and β-CD. benthamdirect.comanalchemres.org The formation of this complex significantly increases the dissolution rate of Atorvastatin compared to the pure drug. benthamdirect.com

Different preparation methods, including co-evaporation, kneading, and freeze-drying (lyophilization), influence the efficiency of complexation and dissolution enhancement. benthamdirect.comjapsonline.com Studies have shown that freeze-drying often produces superior results. For example, a freeze-dried complex of Atorvastatin with SBE-β-CD (1:5 ratio) yielded a 30-fold increase in solubility enhancement compared to the pure drug. japsonline.com Characterization techniques such as DSC, XRD, and NMR are used to confirm the formation of the inclusion complex. researchgate.netbenthamdirect.com

A more recent and promising approach for solubility enhancement involves the use of Deep Eutectic Solvents (DES). ijfmr.com DES are mixtures of two or more solid compounds, typically a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like a carboxylic acid or urea), which, at a particular molar ratio (the eutectic composition), form a liquid at room temperature. ijfmr.comnih.gov The significant depression in the melting point is due to hydrogen bond interactions between the components, which disrupts their crystal lattices. nih.gov

DES are considered a simpler and potentially more effective alternative for dissolving poorly soluble drugs. ijfmr.com A study exploring DES for Atorvastatin calcium used various formulations prepared with choline (B1196258) chloride or choline bitartrate (B1229483) and selected carboxylic acids. ijfmr.com One promising formulation exhibited good colloidal stability and a delayed-release profile, which could offer therapeutic advantages. ijfmr.com The solubility of Atorvastatin was found to be significantly higher in solvents like methanol (B129727) (94.8 mg/ml) compared to water (1.03 mg/ml), highlighting the potential of alternative solvent systems like DES to overcome the drug's inherent poor aqueous solubility. ijfmr.com

Role of Buffering and Alkalizing Agents in Atorvastatin(1-) Solubility

The solubility of Atorvastatin is significantly influenced by the pH of the surrounding medium. As a weak acid with a pKa of 4.5 for its terminal carboxyl group, Atorvastatin's solubility markedly increases at pH values greater than its pKa. farmaciajournal.comresearchgate.net This pH-dependent solubility is a critical factor in its formulation, as the acidic environment of the stomach can limit its dissolution.

Research has demonstrated that the incorporation of buffering and/or alkalizing agents into Atorvastatin formulations can dramatically enhance both its solubility and dissolution rate. farmaciajournal.comresearchgate.net By creating a micro-environment with a pH equal to or greater than pKa + 1 (i.e., pH ≥ 5.5), these agents promote the ionization of the Atorvastatin molecule, leading to improved solubility. farmaciajournal.comresearchgate.net This effect has been observed regardless of the physical form of Atorvastatin calcium used, whether it is crystalline, amorphous, or a mixture of both. farmaciajournal.comresearchgate.net

Studies have shown that agents like disodium (B8443419) phosphate (B84403) (a buffering agent) and magnesium hydroxide (B78521) (an alkalizing agent) can effectively increase the pH of the medium. farmaciajournal.com The presence of such agents in a tablet formulation can raise the pH in the gastric environment, thereby facilitating the dissolution of Atorvastatin. farmaciajournal.com For instance, some test products containing alkalizing agents have shown increased Atorvastatin solubility, particularly at a low pH of 1.2. dissolutiontech.comdissolutiontech.com This strategy is crucial for ensuring consistent therapeutic efficacy, as it helps to overcome the challenges posed by the poor aqueous solubility of Atorvastatin at physiological pH levels. farmaciajournal.comresearchgate.net

Impact of Excipients on Atorvastatin(1-) Solubility and Dissolution Rate

The choice of excipients in a formulation plays a pivotal role in modulating the solubility and dissolution rate of Atorvastatin. Various studies have explored the use of different excipients to enhance these properties, which are critical for the bioavailability of this poorly water-soluble drug. researchgate.netijpba.in

Solid Dispersions:

Solid dispersion is a common technique used to improve the solubility of poorly water-soluble drugs like Atorvastatin. This involves dispersing the drug in a hydrophilic carrier matrix. medipol.edu.trresearchgate.netnih.gov

Polymers: Several hydrophilic polymers have been investigated as carriers.

Polyvinylpyrrolidone (PVP) K30: Solid dispersions of Atorvastatin with PVP K30 have shown a significant increase in dissolution rate. medipol.edu.tr The complete amorphization of the drug in the dispersion is a key factor in this enhancement. medipol.edu.tr

Polyethylene Glycol (PEG) 4000 and PEG 6000: These polymers have also been used to prepare solid dispersions, leading to improved dissolution. researchgate.netresearchgate.net

Poloxamer 188 and Poloxamer 407: Solid dispersions with these carriers have demonstrated enhanced drug release. researchgate.netresearchgate.net

Soluplus®: This polymer has been used to create solid dispersions that improve the dissolution profile of Atorvastatin. nih.gov

Chitosan: Used in solid dispersions, chitosan has been shown to improve the solubility of Atorvastatin. researchgate.netnih.gov

Natural Carriers:

Maltose Monohydrate: Solid dispersions using this natural, water-soluble carrier have resulted in improved solubility and dissolution rates. pharmacophorejournal.com

Inclusion Complexes:

The formation of inclusion complexes with cyclodextrins is another effective approach.

β-Cyclodextrin (β-CD) and Hydroxypropyl-β-cyclodextrin (HPβCD): Atorvastatin forms inclusion complexes with these cyclodextrins, leading to increased solubility. researchgate.netresearchgate.net The addition of hydrophilic polymers can further enhance the complexation and solubilizing ability of cyclodextrins. researchgate.net

Other Excipients:

Superdisintegrants: The use of superdisintegrants like croscarmellose sodium and sodium starch glycolate (B3277807) in tablet formulations can lead to rapid disintegration and faster drug release. pharmacophorejournal.comresearchgate.net

Surfactants: The inclusion of surfactants such as sodium lauryl sulfate (B86663) can improve the wettability and dissolution of Atorvastatin. researchgate.net

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are lipid-based formulations that can significantly enhance the solubility and bioavailability of Atorvastatin. ijpba.inunpad.ac.id These systems typically include oils, surfactants (like Tween 80), and co-surfactants (like PEG 400). ijpba.inunpad.ac.id

Table 1: Impact of Various Excipients on Atorvastatin(1-) Solubility and Dissolution

Excipient/Technique Effect on Solubility Effect on Dissolution Rate Reference
Buffering/Alkalizing Agents
Disodium Phosphate, Magnesium Hydroxide Increased Dramatically Increased farmaciajournal.com
Solid Dispersions
PVP K30 Increased Significantly Increased medipol.edu.tr
PEG 4000, PEG 6000 Increased Increased researchgate.netresearchgate.net
Poloxamer 188, Poloxamer 407 Increased Increased researchgate.netresearchgate.net
Soluplus® - Increased nih.gov
Chitosan Increased Increased researchgate.netnih.gov
Maltose Monohydrate Increased Increased pharmacophorejournal.com
Inclusion Complexes
β-Cyclodextrin, HPβCD Increased Increased researchgate.netresearchgate.net
Other Excipients
Croscarmellose Sodium, Sodium Starch Glycolate - Increased pharmacophorejournal.comresearchgate.net
Sodium Lauryl Sulfate - Increased researchgate.net
Lipid-Based Formulations
SEDDS/SNEDDS (Oils, Surfactants, Co-surfactants) Increased Increased ijpba.inunpad.ac.id

Dissolution Rate Enhancement Mechanisms for Atorvastatin(1-)

Several mechanisms are employed to enhance the dissolution rate of Atorvastatin, a drug known for its poor aqueous solubility. These strategies primarily focus on increasing the surface area of the drug, improving its wettability, and modifying its physical state.

Solid Dispersions: This is a widely used technique where Atorvastatin is dispersed in a hydrophilic carrier. The enhancement in dissolution is attributed to several factors:

Reduction of particle size: Dispersing the drug at a molecular level within the carrier matrix leads to a significant increase in the surface area available for dissolution. medipol.edu.tr

Increased wettability: The hydrophilic carrier improves the contact between the drug and the dissolution medium. nih.govpharmacophorejournal.com

Conversion to amorphous state: The crystalline structure of the drug is often converted to a more soluble amorphous form during the preparation of the solid dispersion. medipol.edu.trresearchgate.net This amorphous state has a higher energy and thus greater solubility and dissolution rate.

Co-crystallization: This involves the formation of a crystalline structure composed of Atorvastatin and a co-former.

Co-crystals can exhibit different physicochemical properties, including enhanced solubility and dissolution rates, compared to the pure drug. pensoft.netnih.govresearchgate.net For instance, co-crystals of Atorvastatin with ascorbic acid, nicotinamide, and succinic acid have shown improved dissolution profiles. pensoft.netnih.govugm.ac.id The formation of new crystalline phases with altered crystal habits and intermolecular interactions, such as hydrogen bonding, contributes to this enhancement. ugm.ac.idbioline.org.br

Inclusion Complexation: The formation of inclusion complexes with cyclodextrins, such as β-cyclodextrin and its derivatives, can enhance the solubility and dissolution rate of Atorvastatin. researchgate.netresearchgate.net The drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin improves its interaction with water.

Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium. ijpba.inunpad.ac.id This spontaneous emulsification leads to the formation of small droplets, which provides a large interfacial area for drug release and absorption. unpad.ac.id

pH Modification: As discussed previously, the use of buffering and alkalizing agents to increase the pH of the microenvironment surrounding the drug particles can significantly enhance the dissolution rate by promoting the ionization of the acidic Atorvastatin molecule. farmaciajournal.comresearchgate.net

Table 2: Dissolution Rate Enhancement Mechanisms for Atorvastatin(1-)

Mechanism Description Key Factors
Solid Dispersions Dispersing Atorvastatin in a hydrophilic carrier matrix. Particle size reduction, increased wettability, conversion to amorphous state.
Co-crystallization Forming a new crystalline solid with a co-former. Altered crystal habit, formation of new intermolecular interactions (e.g., hydrogen bonds).
Inclusion Complexation Encapsulating Atorvastatin within cyclodextrin molecules. Increased apparent solubility and wettability.
SEDDS/SNEDDS Formulation in a lipid-based system that self-emulsifies in aqueous media. Formation of small droplets with a large surface area for drug release.
pH Modification Use of buffering or alkalizing agents to increase the local pH. Increased ionization of the Atorvastatin molecule.

Supramolecular Chemistry and Atorvastatin(1-) Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, plays a significant role in understanding and designing novel solid forms of Atorvastatin with improved physicochemical properties. The ability of Atorvastatin to form various supramolecular assemblies, such as co-crystals and solvates, is a key area of research for enhancing its solubility and dissolution characteristics.

The Atorvastatin molecule possesses several functional groups, including amide, hydroxyl, and carboxylic acid moieties, which can participate in hydrogen bonding and other non-covalent interactions. nih.govnih.gov These interactions are fundamental to the formation of supramolecular synthons, which are the building blocks that dictate the crystal structure and, consequently, the physical properties of the solid form. uni-bayreuth.de

Co-crystals: The formation of co-crystals is a prime example of applying supramolecular principles to drug formulation. By combining Atorvastatin with a suitable co-former, it is possible to create a new crystalline solid with a unique crystal lattice held together by non-covalent bonds, primarily hydrogen bonds. pensoft.netnih.govugm.ac.idbioline.org.br

Research has shown that co-crystals of Atorvastatin with co-formers like ascorbic acid, isonicotinamide (B137802), and succinic acid exhibit different crystal structures and improved dissolution profiles compared to the parent drug. pensoft.netugm.ac.idbioline.org.br For instance, in the Atorvastatin-isonicotinamide co-crystal, hydrogen bonding interactions between the N-H and C-N groups of Atorvastatin and groups in the isonicotinamide molecule are presumed to be responsible for the formation of the new crystalline phase. bioline.org.br Similarly, Atorvastatin calcium-succinic acid co-crystals are formed through acid-amide intermolecular hydrogen bond interactions. ugm.ac.id

Solvates: Atorvastatin can also form solvates, which are crystalline solids that incorporate solvent molecules into their crystal lattice. The nature of the solvent and its interaction with the drug molecule can influence the crystal packing and physical properties of the resulting solvate. mdpi.com

The design and synthesis of these supramolecular assemblies are often guided by molecular modeling and an understanding of the structure-activity relationships of similar compounds. nih.gov The resulting assemblies are typically characterized using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new solid phase and to understand the intermolecular interactions involved. pensoft.netresearchgate.netugm.ac.id

In essence, the application of supramolecular chemistry provides a rational approach to engineering the solid-state properties of Atorvastatin, leading to the development of novel formulations with enhanced performance.

Computational and Theoretical Studies of Atorvastatin 1

Molecular Docking and Ligand-Target Interaction Studies of Atorvastatin(1-)

Molecular docking simulations are instrumental in predicting the binding conformation and affinity of Atorvastatin(1-) within the active site of its primary target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. These studies have consistently demonstrated that the HMG-CoA-like moiety of Atorvastatin(1-) is crucial for its inhibitory activity, mimicking the natural substrate.

Research has identified several key amino acid residues within the HMG-CoA reductase binding pocket that form critical interactions with Atorvastatin(1-). Hydrogen bonds are formed between the carbonyl oxygen of atorvastatin (B1662188) and Ser565 of the enzyme. nih.gov Type II statins, like atorvastatin, are known to have more extensive binding interactions due to their larger hydrophobic structures. nih.gov Specifically, atorvastatin engages in more hydrogen-bonding interactions with HMG-CoA reductase via its carbonyl group. nih.gov The binding is further stabilized by a network of van der Waals and hydrophobic interactions. nih.govacs.org The three rings attached to the pyrrole (B145914) ring of atorvastatin interact hydrophobically with the enzyme. nih.govacs.org Studies have highlighted the importance of residues such as Lys735, Arg590, Asp690, and Asn686 in the binding of atorvastatin analogues. researchgate.netnih.gov

The binding of Atorvastatin(1-) is stereoselective, with the 3R,5R enantiomer being the active form that allows for favorable enzyme-ligand binding. nih.gov The binding affinity of statins for HMG-CoA reductase is remarkably high, approximately 10,000 times greater than that of the natural substrate, HMG-CoA. nih.gov Isothermal titration calorimetry experiments have shown that the binding of atorvastatin is predominantly entropy-driven at 25°C. nih.govacs.org

Table 1: Key Amino Acid Interactions in Atorvastatin(1-)-HMG-CoA Reductase Complex

Interacting Residue Type of Interaction Reference
Ser565 Hydrogen Bond nih.gov
Lys735 Not Specified researchgate.netnih.govresearchgate.net
Arg590 Not Specified researchgate.netnih.govresearchgate.net
Asp690 Not Specified researchgate.netnih.gov
Asn686 Not Specified researchgate.netnih.gov
Leu562 Hyperconjugation nih.gov

Molecular Dynamics Simulations of Atorvastatin(1-) and its Complexes

Molecular dynamics (MD) simulations provide a dynamic perspective on the stability and conformational flexibility of the Atorvastatin(1-)-HMG-CoA reductase complex over time. These simulations, often performed using packages like GROMACS with force fields such as AMBER, help in understanding the subtle conformational changes that occur upon ligand binding and during the course of the simulation. nih.gov

MD studies have been employed to refine the binding poses obtained from molecular docking and to assess the stability of the interactions. nih.gov The root mean square deviation (RMSD) of the protein backbone and the ligand are monitored to evaluate the stability of the complex. A stable complex is generally indicated by a low and converging RMSD value over the simulation period.

These simulations have confirmed the importance of the hydrophobic and electrostatic interactions in maintaining the integrity of the ligand-receptor complex. researchgate.netnih.gov They have also been used to study the interactions of atorvastatin derivatives, revealing that the three rings attached to the pyrrole ring engage in hydrophobic interactions with the enzyme. nih.govacs.org Furthermore, MD simulations have been instrumental in identifying key residues that are vital for the binding of atorvastatin analogues. researchgate.netnih.gov

Table 2: Representative Findings from Molecular Dynamics Simulations of Atorvastatin(1-)

Simulation Parameter Finding Reference
Simulation Software GROMACS nih.gov
Force Field AMBER nih.gov
Key Interactions Hydrophobic and Electrostatic researchgate.netnih.gov
Important Residues Lys735, Arg590, Asp690, Asn686 researchgate.netnih.gov

Quantum Chemical Calculations for Atorvastatin(1-) Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the electronic structure, reactivity, and spectroscopic properties of Atorvastatin(1-). consensus.appresearchgate.netnih.gov These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.

DFT studies have been employed to analyze the pH-dependent interconversion between the active hydroxy acid form of atorvastatin and its inactive lactone form. researchgate.netnih.gov These calculations have shown that under both mildly acidic and basic conditions, the lactone form is less stable than the hydroxy acid form. researchgate.netnih.gov The activation energy barriers for this interconversion have also been calculated, indicating that the hydrolysis of the lactone is more favorable under basic conditions. nih.gov

Furthermore, DFT calculations have been used to identify the most reactive sites on the atorvastatin molecule, which is important for predicting its metabolic fate. consensus.app The molecular electrostatic potential (MEP) maps generated from these calculations reveal the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net

Table 3: Selected Parameters from Quantum Chemical Calculations of Atorvastatin(1-)

Calculated Parameter Method Finding Reference
Molecular Geometry DFT (B3LYP/6-31+G*) Optimized structures of enantiomers researchgate.net
HOMO-LUMO Gap DFT ~4.36 – 4.62 eV researchgate.net
Lactonization-Hydrolysis Barrier DFT Unfavorable under physiological conditions researchgate.netnih.gov
Triplet State Energy DFT ~63 kcal mol⁻¹ nih.gov

In Silico Prediction of Atorvastatin(1-) Metabolic Pathways and Transport

In silico models play a significant role in predicting the metabolic pathways and transport of Atorvastatin(1-). Physiologically based pharmacokinetic (PBPK) models are computational tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.netmdpi.com

These models incorporate data on the enzymes and transporters involved in the disposition of atorvastatin. The primary metabolic pathway for atorvastatin is oxidation mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of active ortho- and para-hydroxy metabolites. mdpi.comresearchgate.net Atorvastatin can also undergo lactonization, a process that can be influenced by UGT1A3-mediated glucuronidation. mdpi.comresearchgate.net

In silico models also predict the involvement of various transporters in the uptake and efflux of atorvastatin and its metabolites. Organic anion transporting polypeptides (OATP1B1 and OATP2B1) are involved in the hepatic uptake of atorvastatin, while P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 2 (MRP2) contribute to its efflux. researchgate.netresearchgate.net These computational models can help in predicting drug-drug interactions and understanding inter-individual variability in drug response. ebi.ac.uknih.gov

Table 4: In Silico Predictions for Atorvastatin(1-) Metabolism and Transport

Process Key Proteins/Enzymes Prediction Reference
Metabolism CYP3A4, UGT1A3 Hydroxylation and lactonization mdpi.comresearchgate.net
Hepatic Uptake OATP1B1, OATP2B1 Active transport into hepatocytes researchgate.netdiva-portal.org
Efflux P-gp (MDR1), MRP2, BCRP Active export from cells researchgate.netresearchgate.net

Q & A

Q. What analytical methods are commonly used to quantify Atorvastatin(1-) in pharmaceutical formulations and biological matrices?

The most widely validated methods include reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection. Key parameters include mobile phase optimization (e.g., acetonitrile:phosphate buffer at pH 3.0–5.0), column selection (C18 or phenyl-hexyl stationary phases), and validation per ICH guidelines for specificity, linearity, and precision . For biological samples, LC-MS/MS with internal standards (e.g., rosuvastatin) is preferred due to higher sensitivity and selectivity in complex matrices .

Q. How are stability-indicating methods designed to evaluate Atorvastatin(1-) degradation products?

Stability studies involve forced degradation under acidic/alkaline hydrolysis, oxidative stress (H₂O₂), thermal stress, and photolysis. RP-HPLC methods with photodiode array detectors are optimized to resolve degradation products, ensuring baseline separation of Atorvastatin(1-) from impurities. For example, Petkovska et al. (2008) achieved resolution >2.0 for all peaks using a gradient elution with 0.1% trifluoroacetic acid and acetonitrile . Method robustness is tested via experimental design (e.g., full factorial design) to assess pH, flow rate, and column temperature variations .

Q. What are the standard protocols for validating analytical methods in Atorvastatin(1-) research?

Validation follows ICH Q2(R1) guidelines, including:

  • Specificity : No interference from excipients or degradation products.
  • Linearity : R² ≥0.999 over 50–150% of the target concentration.
  • Accuracy : Recovery rates of 98–102% via spiked samples.
  • Precision : Relative standard deviation (RSD) <2% for intraday/interday assays.
  • LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, for HPLC .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize chromatographic parameters for Atorvastatin(1-) analysis?

Box-Behnken design is used to model interactions between variables (e.g., mobile phase composition, flow rate, pH). For example, a study optimized pravastatin analysis (with Atorvastatin as IS) by testing 15 experimental runs, revealing quadratic effects of pH and flow rate on peak symmetry. ANOVA confirmed model significance (p<0.05), and desirability functions identified optimal conditions (e.g., pH 4.2, 1.2 mL/min flow rate) .

Q. How do researchers resolve contradictory data on Atorvastatin(1-)-induced hepatotoxicity in observational studies?

Confounding factors (e.g., age, BMI, comorbidities) are addressed via multivariate regression and propensity score matching. For instance, a study using the UK Clinical Practice Research Datalink adjusted for baseline liver enzyme levels and concurrent medications. Sensitivity analyses excluded patients with pre-existing liver disease, and competing risk models accounted for mortality .

Q. What strategies are employed to synthesize and characterize novel Atorvastatin(1-) derivatives with enhanced pharmacokinetic properties?

Synthetic routes focus on modifying the pyrrole core and side chains. For example, introducing fluorine at position 4 improves metabolic stability. Characterization involves:

  • NMR/HRMS : Confirm structural integrity.
  • In vitro assays : Microsomal stability tests (e.g., human liver microsomes) to assess CYP3A4-mediated metabolism.
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations and half-life extensions in rodent models .

Q. How are impurity profiles controlled during Atorvastatin(1-) API manufacturing?

Process-related impurities (e.g., desfluoro-atorvastatin) are monitored via HPLC-ELSD (evaporative light scattering detection) with LOQ ≤0.05%. Degradation pathways are mapped using QbD principles, and control strategies include adjusting reaction temperatures (e.g., <25°C to minimize lactone formation) and implementing in-process checks for residual solvents .

Methodological Considerations for Contradictory Data

Q. How should researchers design studies to reconcile discrepancies in Atorvastatin(1-)’s pleiotropic effects (e.g., anti-inflammatory vs. pro-oxidant)?

  • Mechanistic studies : Use gene knockout models (e.g., Nrf2⁻/⁻ mice) to isolate pathways.
  • Dose-response analyses : Test low (10 mg) vs. high (80 mg) doses in cell cultures exposed to oxidative stress.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin(1-)
Reactant of Route 2
Atorvastatin(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.